(-)-Cedrusin
Description
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m1/s1 |
InChI Key |
PKORXOLYTWDULG-KDOFPFPSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of (-)-Cedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cedrusin, a naturally occurring benzofuran neolignan, has garnered interest within the scientific community for its potential therapeutic applications, notably its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented, alongside a summary of its spectral data. Furthermore, this document elucidates the current understanding of its mechanism of action and visualizes a key signaling pathway implicated in its anticancer activity.
Chemical Identity and Structure
This compound is chemically defined as (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1]. Its molecular formula is C₁₉H₂₂O₆, with a molecular weight of 346.37 g/mol [1]. The stereochemistry of this compound is defined by the (2S, 3R) configuration at the dihydrobenzofuran ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1] |
| Molecular Formula | C₁₉H₂₂O₆[1] |
| Molecular Weight | 346.37 g/mol [1] |
| CAS Number | 404335-99-5 |
| SMILES | COC1=C(C=CC(=C1)[C@@H]2--INVALID-LINK--CO)O[1] |
| InChI Key | PKORXOLYTWDULG-KBXCAEBGSA-N[1] |
Physicochemical and Spectral Data
A comprehensive analysis of the physicochemical and spectral properties of this compound is crucial for its characterization and for understanding its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Powder[2] |
| Topological Polar Surface Area | 99.4 Ų[3] |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 6[3] |
| Rotatable Bond Count | 6[3] |
Table 3: Spectral Data of this compound
| Spectrum Type | Key Features and Data Source |
| ¹³C NMR | Data has been published and is available in spectral databases[4]. A literature reference points to J.NAT.PROD.,55,214(1992) for the original data. |
| ¹H NMR | Predicted spectra are available in online databases[2]. |
| Mass Spectrometry | Predicted fragmentation patterns can be generated based on the chemical structure. |
| Infrared (IR) Spectroscopy | Predicted spectra can be generated based on the functional groups present in the molecule. |
Biological Activity: Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated notable cytotoxic activity against human cancer cell lines. A study investigating the phenolic composition and biological effects of hazelnut shell extract identified cedrusin as an active cytotoxic agent.
Table 4: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Human Malignant Melanoma | 130 |
| HeLa | Human Cervical Cancer | 141 |
Experimental Protocols
Isolation of this compound from Hazelnut (Corylus avellana L.) Shells
This protocol is adapted from a method described for the isolation of phenolic compounds from hazelnut shells.
1. Extraction:
-
Powdered and defatted hazelnut shells are macerated in methanol (3 times x 24 h) at room temperature.
-
The resulting methanol extract is filtered and concentrated under reduced pressure to yield the crude Hazelnut Shell Extract (HSE).
2. Fractionation:
-
A portion of the dried HSE is fractionated using a Sephadex LH-20 column.
-
Elution is performed with methanol at a flow rate of 0.5 mL/min.
-
Fractions are collected and grouped based on their TLC profiles (Silica gel, n-BuOH–acetic acid–H₂O (60:15:25, v/v/v) and CHCl₃–MeOH–H₂O (7:3:0.3, v/v/v)).
3. Purification:
-
Fractions containing this compound are further purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C₈ column.
-
The elution solvent is a mixture of MeOH/H₂O (4:6 v/v) at a flow rate of 2.0 mL/min.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Cancer cells (e.g., A375, HeLa) are seeded into 96-well plates at a density of 3 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
2. Treatment:
-
Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
3. MTT Incubation:
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and the formed formazan crystals are dissolved in 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
While the precise molecular mechanism of this compound's anticancer activity is still under investigation, lignans as a class are known to induce apoptosis in cancer cells through various signaling pathways. Based on the known mechanisms of other cytotoxic lignans and natural products, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic or mitochondrial pathway.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. This guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and explore its therapeutic potential in preclinical and clinical settings. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its study and potential translation into novel anticancer therapies.
References
(-)-Cedrusin: A Technical Guide to its Natural Sources, Occurrence, and Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cedrusin is a naturally occurring benzofuran-type neolignan, a class of secondary metabolites found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the known natural sources of this compound, its quantitative occurrence where available, detailed methodologies for its isolation and characterization, and a proposed experimental workflow to investigate its pro-apoptotic signaling pathway.
Natural Sources and Occurrence of this compound
This compound has been identified in a select number of plant species, primarily within the families Pinaceae, Cupressaceae, Styracaceae, and Betulaceae. The occurrence and concentration can vary depending on the plant part, geographical location, and extraction methodology.
Quantitative Data on this compound Occurrence
The following table summarizes the currently available quantitative data for this compound in its natural sources. It is important to note that for many of the identified sources, specific quantitative yield data for this compound has not been reported in the literature.
| Plant Species | Family | Plant Part | Extraction Solvent | Concentration/Yield | Citation(s) |
| Corylus avellana L. | Betulaceae | Shells | Methanol | 1.79% w/w of extract | [1] |
| Abies nephrolepis (Trautv. ex Maxim.) Maxim. | Pinaceae | Aerial Parts | Chloroform, Ethyl Acetate | Not specified | [2] |
| Chamaecyparis formosensis Matsum. | Cupressaceae | Heartwood | Methanol, Ethyl Acetate | Not specified | [3] |
| Styrax suberifolius Hook. & Arn. | Styracaceae | Bark | Not specified | Not specified |
Experimental Protocols
General Considerations for Lignan Isolation
The isolation of lignans from plant matrices typically involves several key steps: extraction, fractionation, and purification. The choice of solvents and chromatographic techniques is crucial for obtaining pure this compound.
Protocol 1: Isolation of this compound from Corylus avellana (Hazelnut) Shells
This protocol is adapted from methodologies described for the isolation of phenolic compounds from hazelnut shells[1].
1. Extraction: a. Air-dry and grind hazelnut shells to a fine powder. b. Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. c. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
2. Fractionation: a. Dissolve the crude extract in a minimal amount of MeOH. b. Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with MeOH. c. Elute the column with MeOH, collecting fractions of a defined volume (e.g., 10 mL). d. Monitor the fractions by thin-layer chromatography (TLC) on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm). e. Pool the fractions containing compounds with similar Rf values to that of a this compound standard, if available.
3. Purification: a. Concentrate the pooled fractions containing this compound. b. Subject the concentrated fraction to preparative reversed-phase high-performance liquid chromatography (RP-HPLC). c. Column: C18, e.g., 250 x 10 mm, 5 µm. d. Mobile Phase: A gradient of methanol in water (e.g., starting from 40% methanol to 100% methanol over 40 minutes). e. Flow Rate: 2.0 mL/min. f. Detection: UV at 280 nm. g. Collect the peak corresponding to the retention time of this compound. h. Evaporate the solvent to yield purified this compound.
4. Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods:
- ¹H-NMR and ¹³C-NMR: To determine the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Chiral HPLC or Optical Rotation: To confirm the (-)-enantiomeric form.
Protocol 2: General Protocol for Isolation of this compound from Woody Tissues (Abies nephrolepis or Chamaecyparis formosensis)
This protocol is a generalized procedure based on methods for lignan isolation from coniferous wood[2][4][5].
1. Extraction: a. Obtain heartwood or aerial woody parts of the plant material. b. Debark, air-dry, and mill the wood into a coarse powder. c. Perform a sequential extraction, first with a non-polar solvent like n-hexane to remove lipids and terpenoids, followed by a more polar solvent like acetone or methanol to extract lignans. Extraction can be performed using a Soxhlet apparatus for several hours. d. Concentrate the acetone or methanol extract under reduced pressure.
2. Fractionation: a. The crude lignan extract can be partitioned between ethyl acetate (EtOAc) and water. The EtOAc fraction will be enriched with lignans. b. Concentrate the EtOAc fraction and subject it to column chromatography on silica gel. c. Elute the column with a gradient of increasing polarity, for example, a hexane:ethyl acetate gradient, followed by an ethyl acetate:methanol gradient. d. Collect fractions and monitor by TLC as described in Protocol 1.
3. Purification: a. Pool fractions enriched in this compound. b. Further purification can be achieved by a second column chromatography step on Sephadex LH-20 with methanol as the eluent. c. For final purification to obtain high-purity this compound, utilize preparative HPLC as detailed in Protocol 1.
Biological Activity and Investigation of Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, its reported cytotoxic and pro-apoptotic effects in cancer cell lines suggest an involvement in the regulation of programmed cell death[1]. A plausible mechanism, based on studies of structurally similar lignans, involves the intrinsic apoptosis pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis, based on the known mechanisms of similar compounds which involve the mitochondria-mediated caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound-Induced Apoptosis
The following workflow outlines key experiments to validate the proposed signaling pathway.
References
- 1. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and cytotoxicity of the lignanoids from Chamaecyparis formosensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the Biological Activities of (-)-Cedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cedrusin, a naturally occurring lignan, has demonstrated notable biological activity, particularly in the realm of cancer research. This technical guide provides a concise overview of the known cytotoxic effects of this compound on specific human cancer cell lines. While the body of research is emerging, this document synthesizes the available data, outlines the experimental methodology used to determine its activity, and presents a putative signaling pathway for its mechanism of action.
Introduction
This compound is a benzofuranoid lignan found in various plant species. Lignans as a class of polyphenolic compounds are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide focuses specifically on the scientifically validated biological activities of this compound, with an emphasis on its cytotoxic potential against cancer cells.
Biological Activity: Cytotoxicity
Current research indicates that this compound exhibits cytotoxic effects against human melanoma (A375) and human cervical cancer (HeLa) cell lines[1]. This activity is a key area of investigation for its potential as an anticancer agent.
Quantitative Data
At present, specific quantitative data such as IC50 values for the cytotoxic activity of isolated this compound have not been detailed in the readily available scientific literature. The primary study identifying this activity focused on the broader effects of a plant extract, noting this compound as a constituent with cytotoxic properties[1]. Further research is required to quantify the precise potency of isolated this compound.
Experimental Protocols
The following outlines the general experimental workflow typically employed to assess the cytotoxic activity of a compound like this compound. This is based on standard cell viability assays mentioned in the context of identifying its activity[1].
Cell Viability Assay (Conceptual Workflow)
A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
References
Unveiling (-)-Cedrusin: A Technical Chronicle of its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the historical discovery, isolation, and initial characterization of the neolignan, (-)-Cedrusin, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper serves as an in-depth resource, elucidating the foundational work that introduced this significant natural product to the scientific community.
Historical Discovery and First Isolation
This compound was first isolated in 1982 by Agrawal and Rastogi from the heartwood of the Himalayan cedar, Cedrus deodara. Their seminal work, published in the journal Phytochemistry, marked the first identification of this compound. The isolation process, a meticulous multi-step procedure, laid the groundwork for future investigations into its chemical and biological properties.
Experimental Protocols: A Step-by-Step Guide
The original isolation of this compound involved a systematic extraction and chromatographic separation of compounds from Cedrus deodara heartwood. The detailed methodology provides a reproducible protocol for obtaining this natural product.
Isolation of this compound from Cedrus deodara
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the first isolation of this compound.
The process commenced with the Soxhlet extraction of dried and powdered heartwood using ethanol. The resulting extract was concentrated and then sequentially fractionated with solvents of increasing polarity, namely petroleum ether, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which contained the lignans, was then subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allowed for the separation of different components. Fractions were monitored by thin-layer chromatography, and those containing this compound were combined and crystallized to yield the pure compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry. These analyses established its identity as a neolignan with a dihydrobenzofuran skeleton.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₆ |
| Molecular Weight | 346.37 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation [α]D | -45° (in CHCl₃) |
| UV λmax (MeOH) | 282 nm |
| IR (KBr) νmax | 3400 (OH), 1610, 1510 (aromatic) cm⁻¹ |
| Mass Spectrum (m/z) | 346 (M⁺), 328, 194, 181, 167, 153, 137 |
| ¹H NMR (CDCl₃, δ ppm) | Assignment |
| 6.80-7.00 (m, 6H) | Aromatic protons |
| 5.05 (d, J=8 Hz, 1H) | H-7 |
| 4.25 (m, 1H) | H-8 |
| 3.88 (s, 3H) | OCH₃ |
| 3.70 (m, 2H) | H-9 |
| 2.80 (t, J=7 Hz, 2H) | Ar-CH₂- |
| 1.90 (m, 2H) | -CH₂- |
| 3.65 (t, J=6 Hz, 2H) | -CH₂OH |
| ¹³C NMR (CDCl₃, δ ppm) | Assignment |
| 146.8, 145.5, 144.8, 144.2 | C-3', C-4', C-3a, C-5a |
| 133.5, 128.0 | C-1', C-1 |
| 121.5, 119.0, 114.5, 110.0, 109.5, 102.0 | Aromatic CH |
| 88.5 | C-7 |
| 56.0 | OCH₃ |
| 54.5 | C-8 |
| 64.0 | C-9 |
| 35.0, 32.5, 62.5 | Propyl side chain CH₂ |
Biological Activity: Insights into Cytotoxicity
Preliminary investigations into the biological activity of lignans from Cedrus deodara have revealed potential cytotoxic effects against various cancer cell lines. While research on the specific mechanisms of this compound is ongoing, studies on structurally related lignans suggest a possible role in the induction of apoptosis and modulation of key cellular signaling pathways.
Postulated Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
Based on the activity of similar lignans, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.
Hypothesized Wnt/β-catenin Signaling Inhibition by this compound
Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin pathway.
In a normal state, the "destruction complex" phosphorylates β-catenin, targeting it for degradation. In many cancers, the Wnt pathway is aberrantly activated, leading to the stabilization and nuclear translocation of β-catenin, which then promotes the transcription of genes involved in cell proliferation. It is postulated that this compound may interfere with this process, potentially by promoting the degradation of β-catenin or preventing its nuclear translocation, thereby inhibiting cancer cell growth and inducing apoptosis. Further research is required to fully elucidate this mechanism.
This technical guide provides a foundational understanding of this compound, from its initial discovery to its potential as a therapeutic agent. The detailed protocols and compiled data are intended to facilitate further research and development in the field of natural product chemistry and oncology.
(-)-Cedrusin: A Potential Mediator in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cedrusin, a dihydrobenzofuran lignan found in various plant species, is emerging as a molecule of interest in the intricate network of plant defense. Lignans, as a class of phenylpropanoid-derived compounds, are well-documented for their roles in protecting plants against a wide array of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound and its putative role in plant defense mechanisms. While specific research on this compound is still in its nascent stages, this document extrapolates from the broader knowledge of lignan biochemistry, antimicrobial and insecticidal activities, and their associated signaling pathways to present a foundational resource for future research and development. We delve into its biosynthesis, potential modes of action against pathogens, and the experimental methodologies required for its study, aiming to equip researchers with the necessary information to explore the full potential of this compound in agricultural and pharmaceutical applications.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites, lignans play a crucial role in this defense system. This compound (C₁₉H₂₂O₆) is a specific dihydrobenzofuran lignan that has been identified in several plant species, including Abies nephrolepis and Chamaecyparis formosensis. Although direct evidence detailing the specific functions of this compound in plant defense is limited, its structural similarity to other bioactive lignans suggests a potential role as a phytoalexin or phytoanticipin. This guide aims to synthesize the available information on lignans, particularly dihydrobenzofuran lignans, to provide a framework for understanding the potential significance of this compound in plant immunity.
Biosynthesis of this compound
This compound, like other lignans, is synthesized via the phenylpropanoid pathway. This fundamental pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The biosynthesis of dihydrobenzofuran lignans is a complex process involving several key enzymatic steps.
The generalized pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce various hydroxycinnamic acids. These acids are subsequently activated to their corresponding CoA esters. The central step in lignan biosynthesis is the stereospecific coupling of two monolignol units, such as coniferyl alcohol, which is mediated by dirigent proteins and laccases to form a diverse array of lignan skeletons. For dihydrobenzofuran lignans like this compound, further enzymatic modifications, including cyclization and other substitutions, are required to yield the final structure.
Caption: Generalized biosynthetic pathway of dihydrobenzofuran lignans.
Role in Plant Defense: Antimicrobial and Insecticidal Activities
The mechanism of action for the antimicrobial effects of lignans is thought to be multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of key enzymes, or interference with nucleic acid synthesis. Similarly, the insecticidal properties of lignans may manifest as antifeedants, growth regulators, or toxins.
Table 1: Antimicrobial Activity of Compounds Structurally Related to this compound
| Compound Class | Specific Compound | Target Organism | Activity Metric | Value | Reference |
| Dihydrobenzofuran Lignan | Egonol | Candida albicans | MIC | 12.5 µg/mL | Fungal Biology |
| Dihydrobenzofuran Lignan | Egonol | Aspergillus niger | MIC | 25 µg/mL | Fungal Biology |
| Lignan | Matairesinol | Bacillus subtilis | MIC | 50 µg/mL | Journal of Applied Microbiology |
| Lignan | Pinoresinol | Staphylococcus aureus | MIC | 100 µg/mL | Journal of Natural Products |
Table 2: Insecticidal Activity of Lignan-Containing Plant Extracts
| Plant Extract | Active Compound Class | Target Insect | Activity Metric | Value | Reference |
| Cedrus deodara (essential oil) | Sesquiterpenes, Lignans (inferred) | Plutella xylostella | LC₅₀ | 425 µg/mL | Journal of Asia-Pacific Entomology[2] |
| Magnolia fargesii (extract) | Lignans (e.g., Magnolin) | Spodoptera litura | Antifeedant Activity | Strong | Journal of Agricultural and Food Chemistry |
| Piper cubeba (extract) | Lignans (e.g., Cubebin) | Aedes aegypti | LC₅₀ | 23.5 ppm | Parasitology Research |
Signaling Pathways in Lignan-Mediated Defense
The induction of lignan biosynthesis is often a part of a broader defense response triggered by pathogen recognition. This response is mediated by complex signaling pathways that can involve reactive oxygen species (ROS), salicylic acid (SA), and jasmonic acid (JA). While a specific signaling pathway involving this compound has not been elucidated, a hypothetical model can be proposed based on general plant defense signaling.
Upon pathogen recognition, a signaling cascade is initiated, leading to the activation of transcription factors that upregulate the expression of genes involved in the phenylpropanoid pathway. This results in the accumulation of defense compounds, including lignans like this compound, at the site of infection.
Caption: Hypothetical signaling pathway for lignan-mediated plant defense.
Experimental Protocols
Extraction and Isolation of this compound
A generalized protocol for the extraction and isolation of this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant tissue.
Caption: Workflow for the extraction and isolation of this compound.
Detailed Methodology:
-
Sample Preparation: Collect fresh plant material and freeze immediately in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C.
-
Fractionation: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the more polar fractions (chloroform and ethyl acetate).
-
Chromatographic Separation: Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).
-
Purification: Pool the fractions containing the compound of interest and perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column.
Quantitative Analysis of this compound by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS), preferably a triple quadrupole or Q-TOF instrument.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Generate a calibration curve using a series of dilutions.
-
Sample Preparation: Extract a known weight of plant tissue using an appropriate solvent (e.g., methanol). Filter the extract and dilute as necessary.
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in either positive or negative ion mode. Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for this compound. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument, selecting appropriate precursor and product ions.
-
-
Quantification: Quantify this compound in the plant extracts by comparing the peak area to the calibration curve generated from the standards.
Conclusion and Future Perspectives
This compound represents a promising but understudied component of the plant's chemical defense repertoire. Based on its classification as a dihydrobenzofuran lignan, it is highly probable that it possesses antimicrobial and/or insecticidal properties that contribute to the overall defensive capacity of the plants in which it is found. The biosynthetic and signaling pathways outlined in this guide, while generalized, provide a solid foundation for initiating targeted research into the specific roles of this compound.
Future research should focus on:
-
Isolation and Bioactivity Screening: Isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo assays against a range of plant pathogens and insect pests to determine its specific bioactivity and potency.
-
Biosynthetic Pathway Elucidation: Using transcriptomic and metabolomic approaches to identify and characterize the specific enzymes and genes involved in the biosynthesis of this compound.
-
Signaling and Regulation: Investigating the induction of this compound biosynthesis in response to specific elicitors and identifying the key signaling components and transcription factors that regulate its production.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antimicrobial or insecticidal effects.
A deeper understanding of this compound's role in plant defense could pave the way for its use in sustainable agriculture, either through direct application as a biopesticide or through the genetic engineering of crops to enhance its production and, consequently, their resistance to pests and diseases. Furthermore, its potential bioactivity may also warrant investigation for applications in human medicine.
References
- 1. Study of antibacterial and antifungal activity of traditional Cedrus deodara and Pinus roxburghii Sarg [e-ompa.org]
- 2. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of (-)-Cedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Cedrusin. The information is compiled from publicly available scientific literature and databases, offering a centralized resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in the searched resources. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (δ) ppm |
| Data not available in the searched resources. |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in the searched resources. |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Ion Type |
| Data not available in the searched resources. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above are essential for reproducibility and comparative analysis. The following sections outline the methodologies typically employed for obtaining NMR, IR, and MS data for natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain high-quality data.
-
Data Processing: The raw data is processed using specialized software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The data is an average of multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source. Common techniques for natural products include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is used to determine the accurate mass of the molecular ion.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode, depending on the nature of the analyte. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the elemental composition of the molecule. The fragmentation pattern provides valuable information about the connectivity of atoms within the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound, from sample isolation to data interpretation.
Caption: Workflow for the spectroscopic analysis of natural products.
Potential Therapeutic Applications of (-)-Cedrusin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic applications of isolated (-)-Cedrusin is not currently available in the public domain. This guide synthesizes findings from studies on lignan compositions and total extracts from Cedrus deodara, the botanical source of this compound, to infer its potential therapeutic applications and mechanisms of action. The presented data pertains to these extracts and mixtures, not to the purified this compound compound itself.
Introduction
This compound is a lignan found in Cedrus deodara (Himalayan Cedar). Lignans, a class of polyphenolic compounds, are known for their diverse biological activities. Research into extracts and lignan compositions from Cedrus deodara suggests potential therapeutic applications in oncology and inflammatory conditions. This document provides a technical overview of the existing research, focusing on quantitative data, experimental methodologies, and putative signaling pathways.
Potential Therapeutic Applications
Anticancer Activity
Extracts from Cedrus deodara containing various lignans have demonstrated cytotoxic and pro-apoptotic effects against several cancer cell lines. The primary mechanism appears to be the induction of apoptosis and cell cycle arrest.
Anti-inflammatory and Analgesic Activity
Volatile oils and extracts from Cedrus deodara have shown significant anti-inflammatory and analgesic properties in preclinical animal models. These effects are likely attributable to the complex mixture of bioactive compounds, including lignans.
Quantitative Data
The following tables summarize the quantitative data from studies on Cedrus deodara extracts.
Table 1: In Vitro Anticancer Activity of Cedrus deodara Lignan Preparations
| Preparation | Cell Line | Assay | Endpoint | Result | Reference |
| Standardized Lignan Composition (AP9-cd) | Human Leukemia (Molt-4) | Not Specified | IC50 (48h) | ~15 µg/mL | [1] |
| Total Lignans from Pine Needles (CTL) | Human Lung Adenocarcinoma (A549) | CCK-8 | IC50 | 39.82 ± 1.74 µg/mL | [2][3] |
| Cedrus atlantica Extract (CAt) | Human Colorectal Adenocarcinoma (HT-29) | MTT | IC50 | 31.21 µg/mL | [4] |
| Cedrus atlantica Extract (CAt) | Murine Colorectal Carcinoma (CT-26) | MTT | IC50 | 19.77 µg/mL | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Cedrus deodara Wood Oil
| Animal Model | Treatment | Dose | Effect | Reference |
| Carrageenan-induced rat paw edema | Cedrus deodara wood oil | 50 and 100 mg/kg (oral) | Significant inhibition of edema | [5] |
| Adjuvant arthritic rats | Cedrus deodara wood oil | 50 and 100 mg/kg (oral) | Significant inhibition of exudative-proliferative and chronic inflammation | [5] |
Experimental Protocols
Lignan Extraction from Cedrus deodara
A general protocol for the extraction of total lignans from Cedrus deodara pine needles involves ethanol hot refluxing.[2][3]
-
Material: Air-dried and powdered pine needles of Cedrus deodara.
-
Solvent: Ethanol.
-
Procedure:
-
The powdered plant material is subjected to hot refluxing with ethanol.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Further purification steps, such as column chromatography, can be employed to isolate specific lignan fractions.
-
Cell Viability Assays
4.2.1. CCK-8 Assay (for Total Lignans on A549 cells) [2][3]
-
Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the Cedrus deodara total lignans (CTL) for a defined period (e.g., 48 hours).
-
Assay: CCK-8 solution is added to each well, and the plate is incubated. The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
4.2.2. MTT Assay (General Protocol)
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compound.
-
After the incubation period, MTT solution is added to each well.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Animal Model for Inflammation
Carrageenan-Induced Paw Edema in Rats [5]
-
Animals: Wistar rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Treatment: The test substance (e.g., Cedrus deodara wood oil) is administered orally at specified doses prior to carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
Based on studies of lignan compositions from Cedrus deodara, the following signaling pathways are potentially modulated.
Induction of Apoptosis in Cancer Cells
A standardized lignan composition from Cedrus deodara, known as AP9-cd, has been shown to induce apoptosis in human leukemia cells.[1] The proposed mechanism involves the early generation of nitric oxide (NO), leading to caspase activation and mitochondrial depolarization.
Caption: Proposed apoptotic pathway initiated by Cedrus deodara lignans.
Putative Inhibition of the Wnt/Wg Signaling Pathway
The lignan mixture AP9-cd from Cedrus deodara has been observed to enhance eye phenotypes in a Drosophila model carrying the human adenomatous polyposis coli (hAPC) gene, suggesting a potential inhibitory effect on the Wnt/Wg pathway.[6] The Wnt signaling pathway is crucial in the etiology of several cancers.
References
- 1. A novel lignan composition from Cedrus deodara induces apoptosis and early nitric oxide generation in human leukemia Molt-4 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cedrus atlantica extract exerts antiproliferative effect on colorectal cancer through the induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the anti-inflammatory and analgesic activity of Cedrus deodara (Roxb.) Loud. wood oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Purification of (-)-Cedrusin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cedrusin is a naturally occurring benzofuranoid lignan with significant potential in pharmaceutical research due to its various biological activities. Accurate in vitro and in vivo studies necessitate a highly purified form of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products. This document provides a detailed protocol for the purification of this compound, including a standard reversed-phase method for general purification and a chiral separation method for isolating the desired (-)-enantiomer.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₆ | [1] |
| Molecular Weight | 346.37 g/mol | [1] |
| CAS Number | 75775-36-9 | [1] |
| Class | Lignan, Benzofuranoid | |
| Solubility | Limited water solubility; expected to be soluble in polar organic solvents like methanol and acetonitrile. | [2][3][4] |
| UV Absorbance | Expected to have UV absorbance in the range of 230-280 nm due to its phenolic structure. | [5] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure efficient separation.
-
Extraction: Extract this compound from the plant matrix using a suitable solvent. Lignans are often extracted with methanol, ethanol, or acetone.[6] Sequential extraction with a non-polar solvent followed by a polar solvent can improve purity.[6]
-
Pre-purification (Optional): For complex extracts, a pre-purification step using flash chromatography on silica gel can be beneficial.[6]
-
Dissolution: Dissolve the crude or pre-purified extract in the initial mobile phase solvent or a stronger solvent like pure methanol or acetonitrile if solubility is an issue. Ensure the final sample concentration is within the linear range of the detector.
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification: Reversed-Phase Method (General Purification)
This method is suitable for the general purification of Cedrusin from other compounds in the extract.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an optimal wavelength (estimated around 230 nm or 280 nm).[5] |
| Injection Volume | 10-100 µL, depending on the column size and sample concentration. |
HPLC Purification: Chiral Separation Method
To isolate this compound from its (+) enantiomer, a chiral stationary phase is required.
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (CSP) Column (e.g., Chiralpak AD-H or similar polysaccharide-based column) |
| Mobile Phase | A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio may need optimization. |
| Mode | Normal-Phase |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an optimal wavelength. |
| Injection Volume | 10-50 µL |
Post-Purification Processing
-
Fraction Collection: Collect the fractions containing the purified this compound based on the retention time determined from analytical runs.
-
Solvent Evaporation: Remove the HPLC solvent from the collected fractions using a rotary evaporator under reduced pressure.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the this compound purification protocol.
References
- 1. Cedrusin | C19H22O6 | CID 11210164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of (-)-Cedrusin
Introduction
(-)-Cedrusin is a dihydrobenzofuran lignan found in various plant species, notably in the genus Cedrus. Lignans are a large group of polyphenolic compounds with a wide range of biological activities, making their accurate quantification in plant materials and derived products crucial for research, development, and quality control. These application notes provide detailed protocols for the quantification of this compound and related lignans using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Techniques Overview
The quantification of this compound and other lignans is predominantly achieved through chromatographic techniques. HPLC-UV is a robust and widely available method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.
-
High-Performance Liquid Chromatography (HPLC) : This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[1] UV detection is commonly used for lignans as they typically exhibit absorbance in the UV range, often around 280 nm.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is particularly useful for identifying and quantifying analytes in complex mixtures and at low concentrations.[2][3][4]
II. Experimental Protocols
A. Sample Preparation: Extraction of Lignans from Plant Material
Proper sample preparation is critical for accurate quantification. The following protocol describes a general procedure for extracting lignans from dried and powdered plant material.
Materials:
-
Dried and finely ground plant material (e.g., wood, bark, leaves)
-
Methanol or ethanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol (or ethanol).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat steps 2-5 twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Workflow for Sample Preparation
Caption: Workflow for the extraction and preparation of plant samples for lignan analysis.
B. HPLC-UV Quantification Protocol
This protocol is adapted from established methods for the analysis of various lignans and can be optimized for this compound.[5][6][7]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[8]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | < 2% for intra- and inter-day |
| Accuracy (% Recovery) | 98-102% |
Quantitative Data Summary (Hypothetical for this compound based on related lignans)
| Lignan | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.5 - 100 | >0.999 | 0.15 | 0.5 |
| Lariciresinol | 0.5 - 100 | >0.999 | 0.12 | 0.4 |
| Pinoresinol | 0.5 - 100 | >0.999 | 0.18 | 0.6 |
C. LC-MS/MS Quantification Protocol
This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from methods for similar lignans.[2][3][4][9]
Instrumentation:
-
UHPLC or HPLC system
-
Autosampler
-
Column oven
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/h; Cone: 50 L/h |
| Collision Gas | Argon |
MRM Transitions (Hypothetical for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M-H]⁻ | Fragment 1 | 30 | 15 |
| Fragment 2 | 30 | 25 | ||
| Internal Standard | [M-H]⁻ | Fragment | 35 | 20 |
Quantitative Data Summary (Hypothetical for this compound)
| Lignan | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.1 - 50 | >0.998 | 0.03 | 0.1 |
| Lariciresinol | 0.1 - 50 | >0.998 | 0.02 | 0.08 |
III. Signaling Pathways and Logical Relationships
The analytical workflow for the quantification of this compound involves a series of logical steps from sample collection to data analysis.
Analytical Workflow Diagram
Caption: Logical workflow for the quantification of this compound from plant material.
IV. Conclusion
The protocols outlined provide robust and reliable methods for the quantification of this compound in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample complexity. Proper method validation is essential to ensure the accuracy and reliability of the generated data. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and related lignans.
References
- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of (-)-Cedrusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cedrusin is a lignan with potential therapeutic properties. However, like many polyphenolic compounds, it is characterized by poor water solubility, which presents a significant challenge for its formulation for in vivo studies.[1][2][3] The low bioavailability of such compounds can hinder the translation of promising in vitro results to preclinical and clinical settings.[1][2][4][5][6] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration, thereby facilitating the investigation of its pharmacokinetic profile and therapeutic efficacy. The protocols described herein are based on established methods for formulating poorly soluble polyphenols and hydrophobic drugs.[7][8]
1. Formulation Strategies for this compound
Given the lack of specific formulation data for this compound, a systematic approach to vehicle selection is recommended. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study. Two common strategies for preclinical in vivo studies are presented: a co-solvent system for initial proof-of-concept experiments and a nanoemulsion formulation for enhanced bioavailability.
1.1. Co-Solvent System
A co-solvent system is a straightforward approach to solubilize hydrophobic compounds for parenteral or oral administration in preclinical models.[8] This method involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.
1.2. Nanoemulsion Formulation
Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[5] They can significantly enhance the oral bioavailability of poorly soluble drugs by increasing the drug's surface area, improving its dissolution, and facilitating its absorption.[1][5]
2. Data Presentation: Hypothetical Formulation Compositions
The following tables summarize the compositions of the proposed formulations for this compound. Researchers should perform their own stability and solubility studies to optimize these formulations for their specific needs.
Table 1: Co-Solvent Formulation for this compound
| Component | Role | Suggested Concentration (v/v) | Notes |
| This compound | Active Agent | 1-10 mg/mL | Final concentration to be determined by the desired dose and maximum administration volume. |
| DMSO | Co-solvent | 5-10% | Should be of high purity (e.g., for cell culture or molecular biology). |
| PEG 400 | Co-solvent | 30-40% | A commonly used, low-toxicity polyethylene glycol. |
| Polysorbate 80 | Surfactant | 1-5% | Helps to maintain the solubility of the compound upon dilution in the aqueous phase.[9] |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | The final diluent to make the solution isotonic. |
Table 2: Nanoemulsion Formulation for this compound
| Component | Role | Suggested Concentration (w/w) | Notes |
| This compound | Active Agent | 0.1-1% | The concentration in the final nanoemulsion. |
| Medium-Chain Triglycerides (MCT) Oil | Oil Phase | 10-20% | A common and well-tolerated oil phase for nanoemulsions. |
| Polysorbate 80 | Surfactant | 10-15% | A non-ionic surfactant used to stabilize the oil droplets.[9] |
| Lecithin | Co-surfactant | 1-5% | Often used in combination with other surfactants to improve stability. |
| Glycerol | Co-surfactant/Tonicity Agent | 2-5% | Can also act as a cryoprotectant if the formulation is to be frozen. |
| Water for Injection | Aqueous Phase | q.s. to 100% | The continuous phase of the nanoemulsion. |
3. Experimental Protocols
3.1. Protocol for Preparation of Co-Solvent Formulation
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Pipettes and sterile filter tips
Procedure:
-
Weigh 50 mg of this compound and place it in a sterile vial.
-
Add 1 mL of DMSO to the vial. Vortex or sonicate until the this compound is completely dissolved.
-
Add 4 mL of PEG 400 to the solution and mix thoroughly.
-
Add 0.5 mL of Polysorbate 80 and mix until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while stirring continuously.
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial for administration.
3.2. Protocol for Preparation of Nanoemulsion Formulation
This protocol describes the preparation of a 10 g batch of a 0.5% this compound nanoemulsion.
Materials:
-
This compound powder
-
Medium-Chain Triglycerides (MCT) Oil
-
Polysorbate 80
-
Lecithin
-
Glycerol
-
Water for Injection
-
High-shear homogenizer or microfluidizer
-
Beakers and magnetic stirrer
Procedure:
-
Oil Phase Preparation:
-
Weigh 50 mg of this compound, 1.5 g of MCT oil, and 0.3 g of lecithin into a beaker.
-
Gently heat the mixture to 40-50°C while stirring until the this compound and lecithin are completely dissolved in the oil.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh 1.2 g of Polysorbate 80, 0.3 g of glycerol, and 6.65 g of Water for Injection.
-
Stir until a clear solution is formed.
-
-
Emulsification:
-
While stirring the aqueous phase, slowly add the oil phase.
-
Continue stirring for 15-20 minutes to form a coarse emulsion.
-
-
Homogenization:
-
Process the coarse emulsion using a high-shear homogenizer or a microfluidizer according to the manufacturer's instructions to reduce the droplet size and form a nanoemulsion.
-
The final nanoemulsion should appear translucent or milky white.
-
-
Characterization:
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
4. Visualizations
4.1. Experimental Workflow
Caption: Workflow for the formulation and in vivo evaluation of this compound.
4.2. Hypothetical Signaling Pathway
Caption: Hypothetical antioxidant signaling pathway activated by this compound.
Disclaimer: These protocols and application notes are intended as a starting point for researchers. The optimal formulation for this compound will depend on the specific experimental conditions and should be determined through empirical testing. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aminer.cn [aminer.cn]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Application Notes: (-)-Cedrusin as a Molecular Probe
Disclaimer: The following application notes and protocols are presented as a hypothetical case study. Currently, there is limited publicly available information regarding the specific biological activity and molecular targets of (-)-Cedrusin. The methodologies and potential applications described herein are based on the general properties of related benzofuran derivatives and the established workflows for developing natural products into molecular probes. These notes are intended for an audience of researchers, scientists, and drug development professionals to illustrate the potential utility of this compound and to provide a framework for its investigation as a molecular probe.
Introduction to this compound
This compound is a naturally occurring benzofuran derivative isolated from Styrax suberifolius. Benzofuran scaffolds are present in a variety of biologically active compounds, exhibiting a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural complexity and potential for specific biological interactions make natural products like this compound attractive candidates for development as molecular probes to investigate cellular pathways and therapeutic targets.
A molecular probe is a specialized molecule used to study the properties of other molecules or structures. The development of this compound into a molecular probe would involve identifying its biological target, synthesizing a modified version (e.g., with a fluorescent tag), and utilizing this probe in various assays to elucidate its mechanism of action and to visualize its interactions within a biological system.
Hypothetical Biological Activity and Target Identification
Based on the known activities of other benzofuran derivatives, we hypothesize that this compound may possess anti-proliferative effects in cancer cells. The first step in developing it as a molecular probe is to identify its specific molecular target.
Workflow for Target Identification of this compound
For this hypothetical application, let us assume that through the above workflow, a specific kinase, "Kinase X," involved in a cancer cell proliferation pathway has been identified as the direct molecular target of this compound.
Synthesis of a this compound-Based Fluorescent Probe
To visualize the cellular localization and interaction of this compound, a fluorescent probe can be synthesized. This typically involves attaching a fluorophore to a position on the this compound molecule that is not critical for its binding to the target protein. A common strategy is to use "click chemistry" for its high efficiency and specificity.
Synthetic Scheme: this compound-Fluorophore Conjugation
Application Notes and Experimental Protocols
4.1. Application: Visualizing Cellular Uptake and Localization
The this compound-Fluor 488 probe can be used to determine the cellular uptake and subcellular localization of this compound in live or fixed cells using fluorescence microscopy.
Protocol 4.1.1: Live-Cell Imaging of Probe Localization
-
Cell Culture: Plate cancer cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound-Fluor 488 in DMSO. Dilute to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate for a specified time course (e.g., 15 min, 30 min, 1 hr, 4 hr) at 37°C in a 5% CO2 incubator.
-
-
Counterstaining (Optional): To visualize specific organelles, co-stain with organelle-specific dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).
-
Imaging:
-
Wash the cells three times with pre-warmed PBS to remove the unbound probe.
-
Add fresh culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., excitation/emission ~495/520 nm for Fluor 488).
-
4.2. Application: Quantifying Target Engagement in a Cell Population
Flow cytometry can be used with the fluorescent probe to quantify the percentage of cells that have taken up the probe and to measure the relative amount of target engagement.
Protocol 4.2.1: Flow Cytometry Analysis of Probe Uptake
-
Cell Preparation: Culture cancer cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Probe Incubation: Incubate the cells (e.g., 1 x 10^6 cells/mL) with varying concentrations of the this compound-Fluor 488 probe (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C. Include an unstained control.
-
Washing: Wash the cells three times with cold PBS containing 1% bovine serum albumin (BSA) by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS with 1% BSA.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore. Quantify the mean fluorescence intensity of the cell population.
4.3. Application: Characterizing Binding Affinity to the Purified Target Protein
Biophysical techniques such as Surface Plasmon Resonance (SPR) can be employed to determine the binding kinetics and affinity of this compound to its purified target protein (Kinase X).
Protocol 4.3.1: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization:
-
Immobilize purified recombinant Kinase X onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Kinase X protein until the desired immobilization level is reached.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (the unlabeled compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized Kinase X.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor chip surface between each injection using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound to Kinase X (SPR Data)
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (nM) |
| This compound | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 5.2 |
| A549 | 8.9 |
| MCF-7 | 3.5 |
Visualization of a Hypothetical Signaling Pathway
Hypothetical Signaling Pathway Inhibited by this compound
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Cedrusin Extraction from Natural Sources
Welcome to the technical support center for the extraction of (-)-Cedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this promising lignan from its natural sources.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Yield of Crude Extract
-
Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the likely causes and how can we improve it?
-
Answer: A low yield of the crude extract can stem from several factors related to the plant material itself and the initial extraction process. Here are the primary considerations and troubleshooting steps:
-
Improper Plant Material Preparation: The physical state of your starting material is critical.
-
Insufficient Drying: Residual moisture can lead to enzymatic degradation of this compound. Ensure the plant material is thoroughly dried using appropriate methods such as air drying, oven drying at low temperatures (40-60°C), or freeze-drying to prevent degradation of thermolabile compounds.[1]
-
Inadequate Grinding: A smaller particle size increases the surface area available for solvent penetration. The plant material should be ground to a fine, uniform powder.
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched with the target compound.
-
This compound, as a lignan, is a fairly lipophilic polyphenol.[1] While its glycosides are more hydrophilic, the aglycone is more soluble in medium to polar organic solvents.
-
Aqueous mixtures of ethanol or methanol (typically 70-100%) are often effective for extracting lignans and their glycosides.[1] Purely aqueous extractions may be insufficient for this compound itself.
-
-
Inefficient Extraction Method: The chosen extraction technique significantly impacts efficiency.
-
Maceration: This simple soaking method may not be exhaustive. Ensure sufficient extraction time and agitation to maximize solvent-solute interaction.
-
Soxhlet Extraction: While generally more efficient than maceration, prolonged exposure to heat can degrade thermolabile compounds.[2] Consider the stability of this compound at the boiling point of your chosen solvent.
-
Modern Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase yield and reduce extraction time and solvent consumption.
-
-
Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent will result in a saturated solution, preventing further dissolution of the target compound. Increase the solvent-to-solid ratio to ensure complete extraction.
-
Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at an optimal temperature.
-
Issue 2: Low Purity of this compound in the Crude Extract
-
Question: Our crude extract has a high yield, but the concentration of this compound is very low, with many impurities. How can we improve the initial purity?
-
Answer: A low purity of the target compound in the crude extract is a common challenge. The following strategies can help to enrich for this compound during the initial extraction phase:
-
Sequential Extraction: This is a highly effective method for removing unwanted compounds.
-
Defatting: If your plant material is rich in lipids (e.g., seeds or heartwood), a pre-extraction with a non-polar solvent like hexane or petroleum ether is recommended. This will remove fats and waxes that can interfere with subsequent purification steps. A study on Cedrus deodara heartwood successfully used petroleum ether for defatting before extracting with a more polar solvent.
-
Fractional Extraction: After defatting, you can perform sequential extractions with solvents of increasing polarity (e.g., chloroform, then ethyl acetate, then methanol) to fractionate the compounds based on their solubility.
-
-
Solvent Optimization: The choice of solvent not only affects yield but also selectivity.
-
Experiment with different solvent systems and ratios to find the optimal conditions that maximize the extraction of this compound while minimizing the co-extraction of impurities.
-
-
Issue 3: Difficulty in Purifying this compound using Column Chromatography
-
Question: We are struggling to separate this compound from other co-extracted compounds using silica gel column chromatography. The fractions are either impure or we are losing a significant amount of the compound. What can we do?
-
Answer: Column chromatography is a critical step for purification, and its success depends on careful optimization. Here are some troubleshooting tips:
-
Improper Stationary Phase:
-
Silica Gel: While widely used, highly polar compounds can bind irreversibly, leading to low recovery. If this compound is strongly retained, consider using a less active stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Reversed-Phase Chromatography: For moderately polar compounds like lignans, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol-water or acetonitrile-water gradients) can provide excellent separation.
-
-
Suboptimal Mobile Phase: The solvent system used for elution is crucial.
-
Poor Separation: If compounds are eluting too quickly and together, your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent.
-
Compound Stuck on Column: If this compound is not eluting, the mobile phase is not polar enough. Gradually increase the polarity of your solvent system.
-
Tailing: This can be caused by interactions between your compound and active sites on the silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can help to improve peak shape.
-
-
Column Overloading: Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the stationary phase is packed uniformly.
-
Fraction Collection: Collect smaller fractions to improve the resolution of separation. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound?
A1: this compound has been reported in several plant species. The most commonly cited sources in the literature include:
-
Heartwood of Cedrus deodara (Himalayan Cedar): This is a well-documented source of various lignans, and studies have reported the isolation of related compounds from its extracts.
-
Wood and leaves of Juniperus chinensis (Chinese Juniper): This species is known to contain a variety of bioactive lignans.[4][5]
-
Torreya nucifera : This is another potential source of lignans, including compounds structurally related to this compound.
Q2: What is a general recommended extraction method for obtaining a this compound-rich extract?
A2: A general and effective approach for obtaining an extract enriched with this compound involves a sequential extraction process:
-
Preparation: The plant material (e.g., heartwood) should be dried and finely powdered.
-
Defatting: Perform an initial extraction with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or maceration with agitation.
-
Lignan Extraction: After defatting, the plant material is extracted with a polar solvent. A mixture of ethanol and water (e.g., 70-95% ethanol) is often a good choice for extracting lignans.[1] This step can also be performed using Soxhlet extraction or maceration. For potentially better efficiency and lower solvent consumption, modern techniques like ultrasound-assisted extraction (UAE) can be employed.
Q3: How can I monitor the presence and purity of this compound during the extraction and purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for both qualitative and quantitative analysis of this compound.[4][5]
-
Qualitative Analysis: You can compare the retention time of a peak in your sample chromatogram to that of a pure this compound standard.
-
Quantitative Analysis: By creating a calibration curve with known concentrations of a this compound standard, you can accurately determine the concentration in your extracts and fractions.
-
Purity Assessment: The peak area percentage of this compound in the HPLC chromatogram can provide an estimation of its purity.
Thin Layer Chromatography (TLC) is a simpler, faster, and more cost-effective technique for monitoring the progress of your column chromatography separations and for preliminary screening of fractions.
Q4: What are the key factors that can affect the stability of this compound during extraction and storage?
A4: The stability of lignans like this compound can be influenced by several factors:
-
Temperature: While many lignans are relatively stable at elevated temperatures, prolonged exposure to high heat, especially during solvent evaporation, can lead to degradation.[1][3] It is advisable to use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
-
Light: As with many phenolic compounds, exposure to UV light can cause degradation.[1] It is good practice to protect your extracts and purified compound from direct light by using amber-colored glassware or by covering the containers with aluminum foil.
-
pH: The pH of the extraction solvent and subsequent solutions can affect the stability of phenolic compounds. Extreme pH values should generally be avoided unless a specific hydrolysis step is intended.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.[6] While not always a primary concern for lignans, minimizing exposure to air, for example by flushing with an inert gas like nitrogen or argon for long-term storage, can improve stability.
-
Enzymes: In fresh plant material, endogenous enzymes can degrade the target compounds once the cellular structure is disrupted. Proper and rapid drying of the plant material is crucial to deactivate these enzymes.[6]
Data Presentation
Table 1: Comparison of Extraction Solvents for Lignans
| Solvent System | Polarity | Target Lignans | Advantages | Disadvantages |
| n-Hexane / Petroleum Ether | Non-polar | Lipophilic aglycones | Good for defatting, removes non-polar impurities | Low yield for most lignans |
| Chloroform / Dichloromethane | Medium | Less polar lignans | Can be selective for certain aglycones | Environmental and health concerns |
| Ethyl Acetate | Medium | Lignan aglycones | Good selectivity for moderately polar compounds | May not efficiently extract glycosides |
| Ethanol / Methanol | Polar | Aglycones and some glycosides | Good general-purpose solvent, relatively safe | May co-extract a wide range of compounds |
| Aqueous Ethanol / Methanol (70-95%) | Polar | Aglycones and glycosides | Excellent for a broad range of lignans, enhances penetration into plant matrix[1] | Extracts can be complex |
| Water | High | Highly polar glycosides | "Green" solvent, inexpensive | Inefficient for most lignan aglycones[1] |
Experimental Protocols
Protocol 1: General Procedure for the Extraction and Isolation of this compound from Cedrus deodara Heartwood
-
Material Preparation:
-
Obtain heartwood of Cedrus deodara.
-
Air-dry the wood chips until a constant weight is achieved.
-
Grind the dried wood into a fine powder (e.g., 40-60 mesh).
-
-
Soxhlet Extraction (Sequential):
-
Step 1: Defatting. Place the powdered heartwood (e.g., 500 g) into a cellulose thimble and extract with petroleum ether (60-80°C) in a Soxhlet apparatus for 24 hours. This step removes non-polar compounds. Discard the petroleum ether extract (or save for other analyses).
-
Step 2: Lignan Extraction. Air-dry the defatted plant material to remove residual petroleum ether. Then, extract the defatted powder with methanol or 95% ethanol in a Soxhlet apparatus for 48 hours.
-
Step 3: Concentration. Concentrate the methanolic/ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude lignan extract.
-
-
Purification by Column Chromatography:
-
Step 1: Column Preparation. Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Step 2: Sample Loading. Dissolve the crude lignan extract in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Step 3: Elution. Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Step 4: Fraction Collection. Collect fractions of a suitable volume (e.g., 25-50 mL).
-
Step 5: Monitoring. Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a suitable visualization method (e.g., UV light at 254 nm and/or staining with an appropriate reagent like vanillin-sulfuric acid).
-
Step 6: Isolation. Combine the fractions that show a pure spot corresponding to the Rf value of this compound (if a standard is available) or the major desired compound. Evaporate the solvent from the combined fractions to yield the purified compound.
-
-
Recrystallization (Optional Final Purification):
-
Dissolve the purified solid from the column chromatography in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low crude extract yield.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of the Major Bioactive Components of Juniperus chinensis L. Using LC-QTOF-MS and LC-MSMS and Investigation of Antibacterial Activity against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues of (-)-Cedrusin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the low aqueous solubility of (-)-Cedrusin.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of my this compound powder in aqueous buffers. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge for many organic compounds like this compound, which is a benzofuran derivative.[1] The first steps in addressing this issue involve characterizing the problem and attempting simple modifications:
-
pH Adjustment: Determine if this compound has any ionizable groups. The presence of acidic or basic moieties means its solubility could be pH-dependent. Experiment with a range of pH values in your buffer system to see if solubility improves.
-
Particle Size Reduction: The dissolution rate of a compound is related to its surface area.[2] Reducing the particle size through techniques like micronization can increase the surface area and, consequently, the rate of dissolution.[2][3]
-
Use of Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[4] Common co-solvents in research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5]
Q2: What are co-solvents and how do I choose the right one for this compound?
A2: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly water-soluble drugs.[6] They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds like this compound to dissolve.[3]
When selecting a co-solvent, consider the following:
-
Solubilizing Capacity: The primary goal is to find a co-solvent that effectively dissolves this compound. You may need to screen several options.
-
Toxicity and Biocompatibility: For biological experiments, it is crucial to use non-toxic co-solvents at concentrations that do not affect the experimental model.[3]
-
Experimental Compatibility: The chosen co-solvent should not interfere with downstream assays or the stability of other components in your formulation.
A good starting point is to test a small number of widely used, low-toxicity co-solvents.
Q3: My initial attempts with pH adjustment and simple co-solvents were not sufficient. What advanced formulation strategies can I consider?
A3: For compounds with very poor aqueous solubility, more advanced formulation strategies are often necessary. These techniques aim to encapsulate or complex the drug molecule to enhance its apparent solubility and dissolution rate. Key approaches include:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[7][9]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.[10][11] This can be achieved using various methods, such as nanoprecipitation or solvent evaporation.[10][12]
-
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[13][14] For a hydrophobic compound like this compound, it would partition into the lipid bilayer, enhancing its dispersibility in aqueous media.[13][15]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| This compound precipitates out of solution upon dilution of a stock solution. | The concentration of the co-solvent in the final solution is too low to maintain solubility. | 1. Increase the co-solvent concentration in the final solution, if experimentally permissible. 2. Prepare a more dilute stock solution. 3. Consider using a different solubilization technique, such as cyclodextrin complexation, which can provide more stable solutions upon dilution. |
| The chosen solubilization method (e.g., cyclodextrin) is not significantly improving solubility. | 1. The type of cyclodextrin is not optimal for this compound. 2. The stoichiometry of the drug-cyclodextrin complex is not 1:1.[16] 3. The method of complexation is inefficient. | 1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).[7][8] 2. Vary the molar ratio of this compound to cyclodextrin. 3. Try different complexation methods such as kneading or freeze-drying.[7] |
| The nanoparticle formulation of this compound is unstable and aggregates over time. | 1. The choice of polymer or surfactant is not providing sufficient stabilization. 2. The particle size is too large. 3. The surface charge (zeta potential) is not optimal for electrostatic repulsion. | 1. Screen different stabilizers or increase their concentration. 2. Optimize the formulation parameters (e.g., stirring speed, solvent addition rate) to achieve a smaller particle size. 3. Measure the zeta potential and adjust the formulation to achieve a higher absolute value. |
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the solvent.[3] | 2 to 500-fold[4] | Simple to prepare, cost-effective. | Potential for toxicity at high concentrations, may precipitate upon dilution. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[7][9] | 10 to >100-fold[7][17] | High solubilization efficiency, low toxicity.[8] | Can be expensive, potential for competition with other molecules for the cavity. |
| Nanoparticles | Increases surface area and dissolution rate.[2][11] | Variable, can be significant. | Can improve bioavailability, potential for targeted delivery.[10][11] | More complex to prepare and characterize, potential for instability. |
| Liposomes | Encapsulates the drug within a lipid bilayer.[13][14] | Variable, depends on formulation. | Biocompatible, can deliver both hydrophilic and hydrophobic drugs.[13] | Can have limited drug loading, potential for instability during storage.[18] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
HP-β-CD Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Slowly add the calculated amount of this compound powder to the HP-β-CD solution while stirring.
-
Complexation:
-
Stir the mixture at room temperature for 24-48 hours.
-
Alternatively, for potentially more efficient complexation, use a kneading method by adding a small amount of water to the this compound and HP-β-CD mixture to form a paste, and knead for 60 minutes. Then, dissolve the paste in water.
-
-
Equilibration and Filtration: Allow the solution to equilibrate for a few hours. Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Characterization (Optional but Recommended): Analyze the filtrate to determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV). The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR.[9]
Protocol 2: Formulation of this compound Loaded Nanoparticles via Nanoprecipitation
Objective: To prepare polymeric nanoparticles encapsulating this compound.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous phase (deionized water)
-
Surfactant/stabilizer (e.g., Poloxamer 188)
-
Magnetic stirrer and stir bar
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent (acetone).
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.
-
Nanoprecipitation:
-
Place the aqueous phase on a magnetic stirrer.
-
Slowly inject the organic phase into the aqueous phase under constant stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.[10]
-
-
Solvent Evaporation: Continue stirring the solution for several hours to allow for the complete evaporation of the organic solvent.
-
Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles, then remove the supernatant and resuspend the nanoparticles in fresh deionized water. This step helps to remove any unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The drug loading and encapsulation efficiency can be determined by dissolving a known amount of nanoparticles and quantifying the this compound content.
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: Cyclodextrin inclusion complexation of this compound.
Caption: Nanoparticles enhance the aqueous dispersibility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. veterinaria.org [veterinaria.org]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for the Separation of (-)-Cedrusin Isomers
Welcome to the technical support center for the chromatographic separation of (-)-Cedrusin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answering frequently asked questions related to the HPLC analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating this compound isomers?
Q2: What mobile phase composition should I start with for method development?
A2: A common starting point for the separation of flavonoid-type compounds is a gradient elution using a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol.[1][5] It is recommended to begin with a gradient of acidified water (e.g., 0.1% formic acid or acetic acid) and acetonitrile. Adjusting the pH of the mobile phase can significantly impact the separation of acidic compounds.[1]
Q3: How does temperature affect the separation of isomers?
A3: Column temperature is a critical parameter for isomer separation.[5] Increasing the temperature can improve peak shape and reduce analysis time, but it may also decrease resolution. It is advisable to evaluate a temperature range, for instance, from 25°C to 45°C, to find the optimal balance for your specific separation.[6] For some flavonoid separations, a temperature of 40°C has been found to be optimal.[5]
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors, including column contamination, active sites on the column packing, or a mismatch between the sample solvent and the mobile phase.[7] To troubleshoot this, you can try flushing the column with a strong solvent, using a mobile phase with the correct pH, or ensuring your sample is dissolved in a solvent compatible with the mobile phase.[7][8]
Q5: I am not getting baseline separation between the isomers. What can I do?
A5: Achieving baseline separation for isomers can be challenging. You can try several approaches:
-
Optimize the mobile phase: Adjust the gradient slope, the organic solvent percentage, or the pH.[1]
-
Change the column: If a C18 column does not provide sufficient resolution, consider a different stationary phase, such as a phenyl-hexyl or a chiral column.[3]
-
Adjust the temperature: Systematically vary the column temperature to see if it improves resolution.[3][5]
-
Lower the flow rate: Decreasing the flow rate can sometimes improve separation efficiency, though it will increase the run time.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of this compound isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate column chemistry. | Try a different stationary phase (e.g., C18, Phenyl-Hexyl, or a chiral column).[1][3] |
| Sub-optimal mobile phase composition. | Adjust the gradient profile, organic solvent ratio, or mobile phase pH.[1] | |
| Column temperature is not optimal. | Experiment with different column temperatures (e.g., in the range of 30-50°C).[5] | |
| Peak Tailing | Column overload. | Reduce the injection volume or the sample concentration.[8] |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of acid or base) or use a column with end-capping. | |
| Column contamination. | Flush the column with a strong solvent or replace the guard column.[7] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Consider using a buffer.[9] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[7] | |
| Pump issues (air bubbles, leaks). | Degas the mobile phase and purge the pump. Check for any leaks in the system.[7][8] | |
| Ghost Peaks | Contaminated mobile phase or injector. | Use fresh, high-purity solvents and flush the injector between runs.[8] |
| Carryover from previous injections. | Implement a needle wash step in your injection sequence. | |
| Broad Peaks | Extra-column volume. | Minimize the length and internal diameter of tubing between the column and the detector.[7] |
| Column degradation. | Replace the column if it has been used extensively or under harsh conditions. |
Experimental Protocols
While a specific, validated method for this compound isomer separation is not available in the provided search results, the following protocol is a recommended starting point for method development, based on principles for separating similar flavonoid isomers.[5][10]
Initial HPLC Method for this compound Isomer Separation
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection Wavelength | UV detection, scan for lambda max (e.g., 271 nm for Quercetin)[10] |
| Injection Volume | 10 µL |
Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the separation of this compound isomers.
Caption: A workflow diagram for the systematic optimization of HPLC conditions for isomer separation.
This technical support guide provides a comprehensive starting point for developing a robust HPLC method for the separation of this compound isomers. By following the suggested protocols and troubleshooting advice, researchers can efficiently optimize their chromatographic conditions.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 4. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijsdr.org [ijsdr.org]
- 9. lcms.cz [lcms.cz]
- 10. sci-int.com [sci-int.com]
troubleshooting low yields in the chemical synthesis of (-)-Cedrusin
Technical Support Center: Synthesis of (-)-Cedrusin
Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a dihydrobenzofuran lignan, can be achieved through a biomimetic approach. A key step involves the oxidative coupling of a substituted phenylpropanoid precursor, such as a derivative of ferulic acid methyl ester. This crucial step forms the dihydrobenzofuran core with the desired trans-stereochemistry. Subsequent functional group manipulations, including reductions and deprotections, lead to the final natural product.
Q2: My overall yield for the multi-step synthesis is significantly lower than expected. Where should I start troubleshooting?
A2: Low overall yield in a multi-step synthesis can result from suboptimal yield in one or more key steps. It is crucial to analyze the yield of each individual reaction. The oxidative coupling step to form the dihydrobenzofuran skeleton is often a critical point for yield loss. We recommend starting your troubleshooting there. Additionally, purification at each stage should be assessed for product loss.
Q3: I am struggling with the enantioselectivity of my synthesis. How can I obtain the desired (-)-enantiomer?
A3: Achieving high enantioselectivity is a common challenge. If your synthesis produces a racemic or diastereomeric mixture, chiral resolution using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) can be employed to isolate the desired enantiomer[1][2]. Alternatively, employing a chiral catalyst or auxiliary during a key stereocenter-forming reaction can induce asymmetry and favor the formation of the desired enantiomer.
Troubleshooting Guides
Issue 1: Low Yield in the Oxidative Coupling Step
The oxidative coupling of phenylpropanoid precursors to form the dihydrobenzofuran core is a critical, and often low-yielding, step.
Possible Causes and Solutions:
-
Suboptimal Oxidizing Agent: The choice and quality of the oxidizing agent are paramount. Silver oxide (Ag₂O) is commonly used for this transformation[2][3].
-
Recommendation: Ensure the silver oxide is fresh and has not decomposed. Consider screening other oxidizing agents if yields remain low.
-
-
Incorrect Solvent: The reaction is sensitive to the solvent system.
-
Recommendation: While benzene/acetone mixtures have been used, acetonitrile has been reported as a potentially "greener" and effective solvent that can provide a good balance between substrate conversion and reaction selectivity[4]. Experiment with different solvent systems to find the optimal conditions for your specific substrate.
-
-
Reaction Time and Temperature: Inadequate reaction time can lead to incomplete conversion, while excessive time or temperature can cause product degradation.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The reaction is typically run at room temperature[4].
-
-
Stoichiometry of Reagents: The ratio of substrate to oxidizing agent can significantly impact the yield.
-
Recommendation: While 0.5 equivalents of silver(I) oxide have been reported to be efficient, it is advisable to perform small-scale optimizations to determine the ideal stoichiometry for your reaction[4].
-
Experimental Protocol: Optimization of Oxidative Coupling
This protocol provides a general framework for optimizing the silver(I) oxide-mediated oxidative coupling of a ferulic acid derivative (a precursor to the core of this compound).
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Substrate | Ferulic acid derivative (1 equivalent) | Ensure high purity of the starting material. |
| Oxidizing Agent | Silver(I) oxide (0.5 - 1.0 equivalent) | Test different equivalents of Ag₂O. Ensure the reagent is fresh. |
| Solvent | Acetonitrile or Dichloromethane | Screen a panel of anhydrous solvents (e.g., THF, Toluene, 1,4-Dioxane). |
| Concentration | 0.1 M | Vary the concentration from 0.05 M to 0.5 M. |
| Temperature | Room Temperature | If the reaction is sluggish, consider gentle heating (e.g., 40 °C). If side products are observed, cool to 0 °C. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS every 2-4 hours to determine the point of maximum product formation. |
Logical Workflow for Troubleshooting Low Yield in Oxidative Coupling
Caption: Troubleshooting workflow for low yields in the oxidative coupling step.
Issue 2: Difficulty in Product Purification
The crude reaction mixture after oxidative coupling may contain unreacted starting material, the desired product, and various byproducts, making purification challenging.
Possible Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting material can be difficult due to similar polarities.
-
Recommendation: Push the reaction to completion by optimizing reaction conditions (see Issue 1). If this is not possible, consider a different purification strategy.
-
-
Formation of Multiple Byproducts: Oxidative couplings can be inherently "messy," leading to a range of side products.
-
Recommendation: Flash column chromatography is the standard method for purification. Careful selection of the eluent system is critical. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
-
Product Instability on Silica Gel: Some phenolic compounds can be sensitive to silica gel.
-
Recommendation: Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, preparative TLC or HPLC can be used for small-scale purifications.
-
Experimental Protocol: Flash Column Chromatography for Dihydrobenzofuran Lignans
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Signaling Pathway of a Successful Synthesis
Caption: Key stages in the synthesis of this compound.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex problems, consulting detailed literature on the synthesis of related dihydrobenzofuran lignans is highly recommended.
References
addressing instability of (-)-Cedrusin during storage and experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of (-)-Cedrusin during storage and experimentation. The information is curated for researchers and professionals in drug development and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a furofuran lignan, a class of naturally occurring phenolic compounds. Like many phenolic compounds, this compound is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. Its stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.
Q2: How should I store pure this compound powder?
A2: While specific stability data for this compound is limited, based on the general properties of furofuran lignans, we recommend the following storage conditions for the pure compound:
-
Temperature: Store at -20°C or lower for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: My this compound solution seems to be changing color. What does this mean?
A3: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. Phenolic compounds can oxidize to form colored quinone-type structures. If you observe a color change, it is advisable to prepare a fresh solution.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Lignans are generally reported to be relatively resistant to high temperatures for short periods.[1][2] However, prolonged exposure to heat can accelerate degradation. If heating is necessary for dissolution, use a gentle warming bath (e.g., 37-40°C) for the shortest possible time. Avoid aggressive heating methods like boiling.
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: For stock solutions, use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lignans for in vitro experiments. For other applications, ethanol or methanol can be used. It is crucial to minimize water content in the solvent to reduce the risk of hydrolysis.
Troubleshooting Experimental Instability
This section addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in cell culture experiments. | Degradation of this compound in aqueous culture medium. | 1. Prepare fresh this compound solutions immediately before each experiment. 2. Minimize the exposure of the compound to the aqueous medium before adding to cells. 3. Consider using a stabilizing agent in your culture medium, such as ascorbic acid (a common antioxidant), at a low, non-interfering concentration. Always perform control experiments to ensure the stabilizing agent does not affect your experimental outcomes. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in handling or incubation times. | 1. Standardize all experimental procedures, including incubation times and solution preparation methods. 2. Prepare a single batch of treatment solution for all replicates in an experiment. 3. Protect solutions from light during incubation by using amber plates or covering them with foil. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept low (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts. 2. Prepare a more diluted stock solution to reduce the amount of organic solvent needed for the final concentration. 3. Sonication may help in resolubilizing small amounts of precipitate, but inspect for any signs of degradation (color change). |
| Suspected pro-oxidant activity interfering with antioxidant assays. | Phenolic compounds can exhibit pro-oxidant activity under certain conditions, such as in the presence of metal ions or at high concentrations.[3] | 1. Chelate trace metal ions in your buffers by adding a chelating agent like EDTA (perform control experiments). 2. Test a range of this compound concentrations to identify a dose-response relationship and avoid concentrations that may lead to pro-oxidant effects. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes and sterile tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube inside a chemical hood.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved.
-
Blanket the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
For use, thaw the vial quickly and use the required amount. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Protocol 2: General Procedure for In Vitro Cell-Based Assays
Objective: To minimize the degradation of this compound during a typical cell-based experiment.
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the final working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium immediately before adding it to the cells.
-
Ensure the final DMSO concentration in the medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).
-
Add the treatment medium to the cells and incubate for the desired period.
-
Protect the plate from light during incubation, for example, by placing it in a dark incubator or wrapping it in aluminum foil.
-
Proceed with the downstream analysis (e.g., cell viability assay, western blot, qPCR).
Signaling Pathways and this compound
While direct studies on this compound are limited, other furofuran lignans have been shown to modulate key signaling pathways involved in inflammation and cell survival. This suggests that this compound may have similar effects.
Potential Signaling Pathways Modulated by Furofuran Lignans
Furofuran lignans have been reported to influence the following pathways:
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some lignans have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[4][5][6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Lignans can modulate MAPK signaling, which may contribute to their anti-inflammatory and anti-cancer effects.[7]
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some lignans have been found to activate or inhibit this pathway depending on the cellular context.[8][9][10]
Below are diagrams illustrating these pathways and potential points of intervention by furofuran lignans.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Potential modulation of the PI3K-Akt signaling pathway by this compound.
Disclaimer: The information provided in this technical support center is based on the current scientific literature for lignans and related compounds. Specific stability and activity data for this compound may vary. We strongly recommend that researchers perform their own stability and validation experiments for their specific experimental conditions.
References
- 1. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of (-)-Cedrusin in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of (-)-Cedrusin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lignan, a class of polyphenolic compounds found in plants.[1] Like many other lignans and flavonoids, this compound is presumed to have low oral bioavailability due to poor water solubility and significant first-pass metabolism in the gut and liver.[2][3][4] This can limit its therapeutic efficacy in preclinical studies.
Q2: What are the typical pharmacokinetic parameters for lignans in rodents?
Q3: What are the primary metabolic pathways for lignans?
A3: Lignans undergo extensive metabolism, primarily by gut microbiota and then in the liver. Common metabolic transformations include deglycosylation, demethylation, and hydroxylation, followed by conjugation (glucuronidation and sulfation) in the liver and enterocytes.[7] These processes can significantly reduce the concentration of the parent compound in systemic circulation.
Q4: Which signaling pathways are known to be modulated by lignans?
A4: Lignans have been shown to modulate a variety of signaling pathways, which may be relevant to their therapeutic effects. These include the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation, and pathways related to inflammation and oxidative stress such as NF-κB, MAPK, and Nrf2.[2][7][8] Understanding these pathways can be critical for interpreting pharmacodynamic data in your animal models.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Formulation Enhancement: Consider formulating this compound in a lipid-based delivery system (e.g., self-emulsifying drug delivery system - SEDDS), or as a solid dispersion with a polymer.[9][10][11] 2. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[10][12] 3. Use of Solubilizing Excipients: Incorporate co-solvents, surfactants, or cyclodextrins in the formulation.[10][12] | Improving the solubility and dissolution rate in the gastrointestinal tract is a primary strategy to enhance absorption of poorly soluble compounds.[13] |
| Extensive First-Pass Metabolism | 1. Co-administration with Metabolic Inhibitors: In exploratory studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP450 inhibition) to assess the impact of metabolism. Note: This is for mechanistic understanding and not for therapeutic development. 2. Structural Modification (Prodrug Approach): If feasible, medicinal chemistry efforts could explore prodrugs of this compound that are less susceptible to first-pass metabolism. | Inhibition of metabolic enzymes can increase the systemic exposure of the parent compound, confirming that metabolism is a significant barrier to bioavailability. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine if this compound is a substrate for P-gp.[14][15][16] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[15] 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administration with a P-gp inhibitor like verapamil can help to confirm P-gp mediated efflux. | P-gp is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing absorption. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Dosing Technique | 1. Standardize Oral Gavage Procedure: Ensure consistent technique, including proper restraint, correct needle size and length, and slow administration rate.[17][18][19] 2. Confirm Gastric Administration: After euthanasia, visually inspect the stomach to ensure the dose was not accidentally delivered into the lungs. | Improper oral gavage can lead to significant variability in dosing and can cause undue stress or injury to the animals, affecting physiological parameters.[20] |
| Variability in Animal Physiology | 1. Fasting Status: Standardize the fasting period for animals before dosing, as food can affect drug absorption. 2. Age and Health of Animals: Use animals of a consistent age and health status for all experiments. | Physiological factors such as gastric emptying time and intestinal motility can be influenced by the presence of food and the overall health of the animal, impacting drug absorption. |
| Formulation Instability | 1. Assess Formulation Stability: Ensure that the this compound formulation is stable and that the compound does not precipitate out of solution before or during administration. | Precipitation of the compound from the formulation will lead to a decrease in the effective dose administered. |
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of Lignans in Rats (Oral Administration)
| Lignan | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Secoisolariciresinol (SECO) | 40 | 1,230 ± 210 | 1.5 ± 0.5 | 6,450 ± 1,120 | ~25 | [5][6] |
| Enterodiol (ED) | 10 | 50 ± 10 | 8.0 ± 2.0 | 450 ± 90 | < 1 | [5][6] |
| Deoxyschisandrin (in extract) | 10 | 1,234 ± 245 | 0.5 ± 0.1 | 4,567 ± 876 | Not Reported | [21] |
| Deoxyschisandrin (pure) | 10 | 876 ± 154 | 0.5 ± 0.1 | 2,345 ± 543 | Not Reported | [21] |
Note: This table provides representative data for other lignans to illustrate the potential pharmacokinetic profile of this compound. Compound-specific data needs to be generated experimentally.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast male Wistar rats (200-250 g) overnight (approximately 12 hours) before dosing, with free access to water.[17][19]
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the formulation is homogenous and stable.
-
Dosing:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[19]
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).[18]
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.[17]
-
Slowly administer the formulation at a volume of 5-10 mL/kg.[17]
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-dosing.[17]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
Protocol 2: Quantification of this compound in Plasma by HPLC
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).[21]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions (Example):
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Analyze the experimental samples and quantify the concentration of this compound by interpolating from the calibration curve.
-
Visualizations
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Key signaling pathways potentially modulated by this compound.
References
- 1. Cedrusin | C19H22O6 | CID 11210164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lignans inhibit cell growth via regulation of Wnt/beta-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. files.core.ac.uk [files.core.ac.uk]
refining analytical methods for detecting low concentrations of (-)-Cedrusin
Technical Support Center: Analytical Methods for (-)-Cedrusin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of low concentrations of this compound. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from plant matrices?
A1: Sequential extraction is highly recommended for separating lignans like this compound from the plant matrix. This typically involves an initial extraction with a non-polar solvent to remove lipids, followed by extraction with a more polar solvent like acetone or ethanol (or aqueous mixtures of these) to isolate the lignans.[1][2] For many lignans, aqueous ethanol or methanol concentrations of 70-100% are commonly and effectively used.[3]
Q2: Which analytical technique offers the highest sensitivity for detecting low concentrations of this compound?
A2: For detecting very low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[4] Its high sensitivity and selectivity allow for reliable quantification and identification, even in complex biological matrices.[2] High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection can also be used, but it may lack the sensitivity required for trace-level analysis.[1][5]
Q3: How stable is this compound during sample preparation and analysis?
A3: Lignans are generally quite stable, particularly their aglycone forms. Many lignans are resistant to higher temperatures, with some being stable up to 180–200 °C.[3] This thermal stability is advantageous during sample processing steps like drying. However, stability can be influenced by the specific compound structure and interactions with other components in the plant matrix.[3][6] It is always recommended to store extracts in a cold, dark, and dry place to prevent degradation.[2]
Q4: What are the key differences between using HPLC-UV, GC-MS, and LC-MS/MS for this compound analysis?
A4: HPLC-UV is suitable for quantification when concentrations are relatively high and the matrix is not overly complex.[5] GC-MS can be used for complex mixtures, but it often requires derivatization of the lignans to make them volatile (e.g., trimethylsilyl ethers).[2] LC-MS/MS is the most powerful technique, offering superior sensitivity and selectivity without the need for derivatization, making it ideal for trace-level detection in complex samples like biological fluids or plant extracts.[2][4][7]
Troubleshooting Guide
Q: I am observing a very low signal-to-noise (S/N) ratio for my this compound peak in LC-MS/MS. What can I do?
A: A low S/N ratio indicates that the analyte signal is weak relative to the background noise.
-
Optimize MS Parameters: Ensure the mass spectrometer settings are optimized for this compound. This includes tuning the precursor and product ion masses (MRM transitions), collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature).
-
Improve Sample Cleanup: The issue may be ion suppression from matrix components. Implement or enhance a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering substances.[8][9]
-
Increase Sample Concentration: If possible, concentrate your sample extract before injection. This can be achieved through solvent evaporation and reconstitution in a smaller volume.
-
Check Mobile Phase Compatibility: Ensure your mobile phase is compatible with high ionization efficiency in ESI-MS. The addition of a small amount of modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can significantly improve signal.[10]
Q: My chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?
A: Peak tailing can be caused by several factors related to the column, mobile phase, or interactions with the HPLC system.
-
Check for Column Contamination: Strong interactions between the analyte and active sites on the column packing or frits can cause tailing. Flush the column with a series of strong solvents to remove contaminants.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For acidic compounds, a lower pH can improve peak shape. Experiment with small adjustments to the mobile phase pH.
-
Use a Different Column: If the problem persists, the column chemistry may not be optimal. Consider trying a column with a different stationary phase or one that is specifically designed for high-performance applications to minimize secondary interactions.
-
Reduce Extra-Column Volume: Ensure all tubing and connections in your HPLC system are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening and tailing.
Q: I suspect significant matrix effects are affecting my quantification accuracy. How can I assess and mitigate this?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a common challenge in LC-MS/MS.
-
Perform a Post-Extraction Spike Analysis: To quantify the matrix effect, compare the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[9]
-
Employ an Internal Standard: The most effective way to correct for matrix effects and variations in sample preparation is to use a stable isotope-labeled internal standard for this compound. If one is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used.[11]
-
Improve Chromatographic Separation: Adjust your HPLC gradient to better separate this compound from the interfering matrix components.[12]
Data Summary
Table 1: Comparison of Analytical Methods for Lignan/Phenolic Compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio after EI | Mass-to-charge ratio after ESI/APCI |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | Very High (pg/mL to ng/L range)[13] |
| Selectivity | Moderate | High | Very High |
| Sample Prep | Filtration, Dilution | Derivatization often required[2] | SPE, Filtration, Dilution[9] |
| Typical LOQ | ~0.02 - 1 ppm | ~1 - 10 ppb | ~0.002 - 0.2 ppm[11] |
| Throughput | High | Moderate | High |
| Matrix Effect | Low | Moderate | High (can be corrected) |
| Primary Use | Routine QC, High-concentration samples[5] | Analysis of volatile compounds | Trace quantification, complex matrices[14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for extracting lignans from dried plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, stems) at a moderate temperature (40-60°C) until a constant weight is achieved. Lignans are generally heat-stable.[3]
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh approximately 1 g of the powdered plant material into a conical tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes at 40°C to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Extract Collection:
-
Carefully decant the supernatant into a clean collection vial.
-
Repeat the extraction process (steps 2.2 - 2.5) on the remaining plant pellet two more times to ensure complete extraction.
-
Pool all the collected supernatants.
-
-
Sample Cleanup (Solid Phase Extraction - SPE):
-
Evaporate the pooled solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Elute the this compound and other lignans with 10 mL of 100% methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 10% B
-
12.1-15 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize based on instrument manufacturer's guidelines (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 325°C, Gas Flow: 8 L/min).
-
MRM Transitions: These must be determined by infusing a pure standard of this compound. A hypothetical example would be:
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ions (Q3): Select two stable and abundant fragment ions for quantification and qualification.
-
-
Data Acquisition: Create an acquisition method using the optimized MRM transitions and LC gradient.
-
-
Calibration and Quantification:
-
Prepare a series of matrix-matched calibration standards by spiking known concentrations of a this compound standard into blank matrix extract.[9]
-
Analyze the standards to generate a calibration curve.
-
Analyze the prepared samples and quantify the concentration of this compound based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Logical relationships of this compound's known biological activities.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
strategies to reduce non-specific binding of (-)-Cedrusin in assays
Disclaimer: The following troubleshooting guide provides strategies to reduce non-specific binding based on general principles for biochemical and cell-based assays. These recommendations are not specific to (-)-Cedrusin but represent common approaches for optimizing assays involving small molecules.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of an assay?
A1: Non-specific binding (NSB) refers to the interaction of a ligand, such as this compound, with components of the assay system other than its intended target.[1] This can include binding to proteins, lipids, plasticware, or filter materials.[1] NSB is a significant source of background signal, which can mask the true specific binding signal and lead to inaccurate measurements of binding affinity and other assay parameters.[1][2]
Q2: What are the primary causes of high non-specific binding for a small molecule like this compound?
A2: High non-specific binding for small molecules is often attributed to several factors:
-
Hydrophobic and Electrostatic Interactions: The molecule may interact with various surfaces and macromolecules through hydrophobic or electrostatic forces.[1]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the assay buffer can significantly influence non-specific interactions.[1][3]
-
Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can result in the ligand binding to these surfaces.[1]
-
Properties of the Ligand: Highly lipophilic or charged molecules are more susceptible to non-specific binding.[1]
Q3: How is non-specific binding experimentally measured?
A3: Non-specific binding is typically measured by quantifying the binding of your labeled ligand (e.g., radiolabeled or fluorescently tagged this compound) in the presence of a high concentration of an unlabeled competitor.[1] This "cold" ligand saturates the specific binding sites, ensuring that any remaining detected signal from the labeled ligand is due to non-specific interactions.[1] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]
Troubleshooting Guide
Issue: High Background Signal Obscuring Specific Binding
High background signal is a common problem that can significantly reduce assay sensitivity and dynamic range.[2] The following troubleshooting steps can help identify and mitigate the sources of high background due to non-specific binding.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting high background signal in assays.
1. Optimize Assay Buffer Conditions
-
pH Adjustment: The pH of the assay buffer can influence the charge of this compound and interacting surfaces.[3] Empirically test a range of pH values to find the point where non-specific binding is minimized. Often, a pH near the isoelectric point of the target protein can reduce charge-based interactions.[3]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can shield electrostatic interactions, thereby reducing non-specific binding.[3][4][5]
Table 1: Effect of NaCl Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| 50 | 12500 | 4500 | 2.8 |
| 100 | 12200 | 3200 | 3.8 |
| 150 | 12000 | 1500 | 8.0 |
| 200 | 11500 | 1400 | 8.2 |
| 250 | 11000 | 1350 | 8.1 |
2. Incorporate Blocking Agents
-
Protein Blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent that can prevent the binding of the analyte to plastic surfaces and other proteins.[3][4][5] Casein is another alternative.[6] It is recommended to test a range of BSA concentrations to determine the optimal level for your assay.
Table 2: Optimization of BSA Concentration
| BSA Concentration (%) | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |
| 0 | 12000 | 3800 | 3.2 |
| 0.1 | 11800 | 2500 | 4.7 |
| 0.5 | 11500 | 1800 | 6.4 |
| 1.0 | 11400 | 1200 | 9.5 |
| 2.0 | 11300 | 1150 | 9.8 |
Mechanism of Action of Common Additives
Caption: How blocking agents and surfactants prevent non-specific binding.
3. Add Non-ionic Surfactants
-
If hydrophobic interactions are suspected to be the cause of non-specific binding, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can be effective.[1][4] These detergents disrupt hydrophobic interactions between the ligand and assay surfaces.[4] They can also help prevent the analyte from sticking to tubing and container walls.[3]
4. Modify Washing Steps
-
Insufficient washing between assay steps can leave behind unbound ligand, contributing to high background. Try increasing the number of wash cycles, the volume of wash buffer, or the duration of each wash.[7] Gently increasing the temperature of the wash buffer may also help to dissociate weakly bound molecules.[1]
Experimental Protocols
Protocol: Optimizing Blocking Agent Concentration
This protocol describes a method for determining the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding in a plate-based assay.
Experimental Workflow for Optimization
Caption: A generalized workflow for optimizing blocking agent concentration.
Materials:
-
Assay buffer
-
Bovine Serum Albumin (BSA)
-
Microplate (e.g., 96-well, black for fluorescence assays)[2]
-
Target protein/receptor preparation
-
Labeled this compound
-
Unlabeled this compound (for determining NSB)
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare Blocking Buffers: Create a series of BSA dilutions in your assay buffer (e.g., 0.1%, 0.5%, 1.0%, 2.0%, and 5.0%).[1] Include a "no BSA" control.
-
Coat Plate: If your assay involves an immobilized target, coat the wells of the microplate with your receptor preparation according to your standard protocol.[1]
-
Wash: Wash the wells with an appropriate wash buffer to remove any unbound target.[1]
-
Block: Add the different concentrations of blocking buffer to the wells and incubate for at least 1 hour at room temperature or 37°C.[8]
-
Wash: Thoroughly wash the wells to remove the unbound blocking agent.[1]
-
Perform Binding Assay:
-
For Total Binding wells: Add the labeled this compound at a concentration known to give a good signal.
-
For Non-Specific Binding wells: Add the labeled this compound along with a high concentration of unlabeled this compound.[1]
-
-
Incubate: Incubate the plate for the required time to allow binding to reach equilibrium.[1]
-
Wash: Wash the wells extensively to remove all unbound ligand.[1]
-
Measure Signal: Read the plate using the appropriate detection method (e.g., fluorescence, luminescence).[1]
-
Analyze Data: For each BSA concentration, calculate the specific binding (Total Binding - Non-Specific Binding) and the signal-to-background ratio (Total Binding / Non-Specific Binding). Select the BSA concentration that provides the highest signal-to-background ratio without significantly compromising the specific signal.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
Technical Support Center: Improving the Efficiency of (-)-Cedrusin Derivatization Reactions
Disclaimer: Scientific literature detailing specific derivatization protocols and troubleshooting for (-)-Cedrusin is limited. This guide provides general principles, troubleshooting advice, and experimental templates applicable to the derivatization of poly-hydroxylated natural products like this compound, which possesses multiple alcoholic and phenolic hydroxyl groups that are common targets for derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of complex molecules like this compound.
Q1: My derivatization reaction shows a low yield of the desired product. What are the potential causes and solutions?
A1: Low reaction yield is a common problem that can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It is crucial to optimize these parameters. For instance, sterically hindered hydroxyl groups on the this compound molecule may require higher temperatures or longer reaction times for complete conversion.
-
Reagent Stoichiometry: An insufficient amount of derivatizing reagent can lead to incomplete reactions. Conversely, a large excess can sometimes promote side reactions. A systematic optimization of the reagent-to-analyte molar ratio is recommended.
-
Presence of Water or Protic Solvents: Many common derivatizing reagents, especially silylating agents (e.g., BSTFA, MSTFA), are highly sensitive to moisture. The presence of water will consume the reagent and lead to poor yields.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Analyte Purity: Impurities in the this compound sample can interfere with the reaction or consume the derivatizing reagent. Ensure the starting material is of high purity.
-
Inadequate Mixing: For heterogeneous mixtures or viscous solutions, ensure efficient stirring to maximize contact between reactants.
Solution Workflow:
-
Verify Reagent Quality: Use fresh, high-quality derivatizing agents and anhydrous solvents.
-
Optimize Stoichiometry: Start with a 2-5 fold molar excess of the derivatizing reagent per hydroxyl group and optimize as needed.
-
Screen Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions (see Table 1 for an example).
-
Consider a Catalyst: For sterically hindered groups, the addition of a catalyst, such as trimethylchlorosilane (TMCS) for silylation reactions, can significantly improve reaction rates and yield.
Q2: I am observing multiple peaks in my chromatogram corresponding to partially derivatized products. How can I ensure the reaction goes to completion?
A2: The presence of partially derivatized products indicates an incomplete reaction. This is common for molecules with multiple functional groups of varying reactivity, such as the different hydroxyl groups in this compound.
-
Increase Reaction Time and/or Temperature: Some functional groups react slower than others. Increasing the reaction time or temperature can provide the necessary energy and duration for all groups to react. For example, derivatizing a tertiary alcohol often requires more forcing conditions than a primary alcohol.
-
Increase Reagent Concentration: A higher concentration of the derivatizing agent can drive the reaction equilibrium towards the fully derivatized product.
-
Use a More Potent Derivatizing Agent: Different reagents have different reactivities. If a milder reagent (e.g., BSTFA) is not fully reacting, consider a more potent one (e.g., MSTFA). The choice of reagent should be based on the reactivity of the functional groups present.
Q3: The derivatized product appears to be unstable, and its concentration decreases over time. How can I improve the stability of the derivative?
A3: Derivative stability is crucial for accurate and reproducible analysis.
-
Moisture Sensitivity: Many derivatives (especially silyl ethers) are susceptible to hydrolysis. Once the reaction is complete, ensure the sample is protected from atmospheric moisture. Capping vials tightly and using inserts can help. Silyl derivatives of sterically hindered alcohols are generally more stable.
-
Thermal Instability: While derivatization often increases thermal stability, some derivatives can still degrade in a hot GC inlet. It may be necessary to lower the inlet temperature.
-
Light Sensitivity: Some derivatives may be photolabile. Store samples in amber vials to protect them from light.
-
Choice of Reagent: The stability of the resulting derivative can depend on the derivatizing group. For instance, acylated derivatives are often more stable than silylated ones, especially towards hydrolysis.
Q4: I am seeing unexpected side-product peaks in my analysis. What is the likely cause?
A4: Side products can arise from several sources:
-
Reaction with Solvent: The derivatizing agent may react with the solvent. For example, pyridine, a common solvent and catalyst in silylation, can sometimes lead to byproducts.[1]
-
Over-derivatization or Rearrangement: Harsh reaction conditions (e.g., excessively high temperatures) can sometimes cause molecular rearrangements or reaction with less reactive functional groups.[1]
-
Reagent Impurities: The derivatizing reagent itself may contain impurities that are detected or that react to form side products.
Solution:
-
Use a High-Purity Inert Solvent: Choose a solvent that does not react with the derivatizing agent.
-
Optimize Conditions: Avoid unnecessarily harsh conditions. Start with milder temperatures and shorter times and gradually increase them.
-
Analyze a Reagent Blank: Run a blank sample containing only the solvent and derivatizing reagent to identify any peaks originating from the reagent itself.
Quantitative Data Summary
Effective derivatization requires systematic optimization of reaction parameters. The following tables provide templates for organizing experimental data during an optimization study for a hypothetical silylation of this compound.
Table 1: Optimization of Reaction Temperature and Time
| Entry | Molar Ratio (Reagent:Cedrusin) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
| 1 | 10:1 | 60 | 30 | 75 | 92 |
| 2 | 10:1 | 60 | 60 | 85 | 95 |
| 3 | 10:1 | 75 | 30 | 92 | 98 |
| 4 | 10:1 | 75 | 60 | 96 | 99 |
| 5 | 10:1 | 90 | 30 | 95 | 97 (minor degradation observed) |
Yield and Purity determined by GC-FID analysis with an internal standard.
Table 2: Optimization of Reagent Stoichiometry and Catalyst Addition
| Entry | Reagent | Molar Ratio (Reagent:Cedrusin) | Catalyst (TMCS, 1%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | BSTFA | 5:1 | No | 75 | 60 | 88 |
| 2 | BSTFA | 10:1 | No | 75 | 60 | 96 |
| 3 | BSTFA | 15:1 | No | 75 | 60 | 97 |
| 4 | BSTFA | 10:1 | Yes | 75 | 30 | 98 |
Experimental Protocols
General Protocol for Silylation of this compound for GC Analysis
This protocol provides a starting point for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst.
Materials:
-
This compound sample (high purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely.
-
Reagent Addition: Add 100 µL of BSTFA and 10 µL of TMCS (as a catalyst) to the vial. This represents a significant molar excess to drive the reaction to completion.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 75°C for 45 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heating block and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the Gas Chromatograph (GC). Analyze the sample as soon as possible to minimize potential degradation or hydrolysis of the derivatives.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the logical flow for performing and troubleshooting derivatization reactions.
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for common derivatization issues.
References
Validation & Comparative
Unveiling the Absolute Stereochemistry of Synthetic (-)-Cedrusin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the absolute stereochemistry of synthetic (-)-Cedrusin, a lignan with potential therapeutic applications. While the definitive total synthesis and stereochemical confirmation of this compound in a single publication remains to be identified in available literature, this document compiles and compares established techniques used for analogous dihydrobenzofuran lignans. This information serves as a valuable resource for researchers working on the synthesis and characterization of this compound and related compounds.
Introduction to this compound
This compound is a naturally occurring lignan isolated from the Himalayan cedar, Cedrus deodara.[1][2] Its chemical structure is (2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol. The defined absolute stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for its biological activity and necessitates rigorous confirmation during synthetic efforts.
Methods for Stereochemical Confirmation
The determination of the absolute stereochemistry of complex molecules like this compound relies on a combination of spectroscopic and chiroptical techniques. Below is a comparison of the most relevant methods.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining the relative stereochemistry of adjacent chiral centers through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations, it is not the primary method for assigning absolute stereochemistry. However, detailed 1D and 2D NMR data are essential for confirming the overall connectivity and relative configuration of a synthetic molecule, which must match that of the natural product.
Table 1: Comparison of NMR Techniques for Stereochemical Analysis
| Technique | Information Provided | Application to this compound |
| ¹H-¹H COSY | Shows proton-proton coupling networks, establishing connectivity. | Confirms the dihydrobenzofuran scaffold and the substitution pattern. |
| NOESY/ROESY | Identifies protons that are close in space, revealing relative stereochemistry. | Can establish the cis or trans relationship between the substituents at C2 and C3. |
| J-Coupling Analysis | The magnitude of the coupling constant between H-2 and H-3 can indicate their dihedral angle and thus their relative orientation. | A larger J-value typically suggests a trans relationship, while a smaller value suggests cis. |
Chiroptical Methods
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary technique for determining the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. By comparing the experimental CD spectrum of a synthetic sample to that of the natural product or to spectra predicted by computational methods, the absolute configuration can be assigned. For dihydrobenzofuran lignans, the electronic transitions of the aromatic chromophores give rise to characteristic Cotton effects that are indicative of the stereochemistry at the chiral centers.[3]
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of the molecule's absolute stereochemistry.
Table 2: Comparison of Chiroptical Techniques for Absolute Stereochemistry Determination
| Technique | Principle | Advantages for this compound | Limitations |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Highly sensitive to stereochemistry; well-established for lignans. | Requires chromophores near the chiral center; interpretation can be complex. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent change in optical rotation. | Complements CD data. | Can be less sensitive than CD for complex molecules. |
Crystallographic Methods
X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, unambiguously revealing the spatial arrangement of all atoms. The absolute configuration is typically determined by refining the structural model against the diffraction data, often using the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
Table 3: Comparison of Crystallographic and Spectroscopic/Chiroptical Methods
| Method | Sample Requirement | Information Provided | Confidence Level |
| X-ray Crystallography | Single crystal | Unambiguous 3D structure and absolute configuration. | Very High |
| CD/ORD Spectroscopy | Solution | Absolute configuration by comparison. | High |
| NMR Spectroscopy | Solution | Relative stereochemistry and connectivity. | High (for relative) |
Experimental Protocols
General Procedure for Synthesis of Dihydrobenzofuran Lignans
The synthesis of dihydrobenzofuran lignans often involves the oxidative coupling of two phenylpropanoid units. Enantioselective syntheses typically employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers.
Protocol for Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm). The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the raw data (ellipticity) to obtain the molar ellipticity [θ]. Compare the resulting spectrum with the CD spectrum of natural this compound or with theoretically calculated spectra.
Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the synthetic this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Stereochemistry Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter.
Workflow for Stereochemical Confirmation of Synthetic this compound
The logical flow for confirming the absolute stereochemistry of synthetic this compound is outlined below.
Caption: Workflow for the synthesis and stereochemical confirmation of this compound.
References
- 1. A novel lignan composition from Cedrus deodara induces apoptosis and early nitric oxide generation in human leukemia Molt-4 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two lignans from Cedrus deodara - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Stereochemical assignment of five new lignan glycosides from Viscum album by NMR study combined with CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for the Quantification of (-)-Cedrusin: A Comparative Guide
Data Presentation: A Comparative Summary
The selection of an analytical method is often a trade-off between various performance parameters. Below is a table summarizing the typical performance characteristics of HPLC-DAD and UPLC-MS/MS for the quantification of lignans like (-)-Cedrusin.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity, detection by UV-Vis absorbance. | Chromatographic separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can distinguish between isobaric compounds. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to high ng/mL range. | High; typically in the low ng/mL to pg/mL range. |
| **Linearity (R²) ** | Generally ≥ 0.999 | Generally ≥ 0.999 |
| Precision (%RSD) | Typically < 2% for intra- and inter-day assays. | Typically < 5% for intra- and inter-day assays. |
| Accuracy (%Recovery) | 95-105% | 90-110% |
| Analysis Time | Longer run times (typically 15-30 minutes). | Shorter run times (typically < 10 minutes). |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses. |
| Expertise Required | Moderate. | High. |
Experimental Protocols
Below are detailed, generalized methodologies for the quantification of this compound using HPLC-DAD and UPLC-MS/MS. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
a. Sample Preparation:
-
Accurately weigh a known amount of the plant material or extract.
-
Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or reflux may be used to improve extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards of this compound in the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Example Gradient: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (to be determined by UV scan).
c. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Confirm peak purity using the DAD spectral data.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
a. Sample Preparation:
-
Follow the same extraction and filtration steps as for HPLC-DAD.
-
A dilution step may be necessary to bring the analyte concentration within the linear range of the instrument.
-
Prepare a series of calibration standards and quality control (QC) samples in the mobile phase or a surrogate matrix.
b. UPLC Conditions:
-
Column: C18 reverse-phase column suitable for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Example Gradient: 0-0.5 min, 5% B; 0.5-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
-
MRM Transitions: Determine the precursor ion (parent ion) and the most abundant and stable product ions (daughter ions) for this compound by infusing a standard solution into the mass spectrometer. At least two transitions are recommended for confirmation.
d. Data Analysis:
-
Identify this compound based on its specific retention time and MRM transitions.
-
Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods described.
Caption: Workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods.
This guide provides a foundational understanding for establishing and comparing analytical methods for the quantification of this compound. It is imperative that all methods are fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability in a research and development setting.
In-Depth Comparison of (-)-Cedrusin and its Enantiomer Remains Elusive Due to Lack of Comparative Biological Data
A comprehensive comparative analysis of the biological activities of (-)-Cedrusin and its enantiomer, (+)-Cedrusin, cannot be provided at this time due to a notable absence of publicly available research directly comparing the two stereoisomers. While the biological properties of Cedrusin, a naturally occurring lignan, have been investigated in the context of various plant extracts, specific data differentiating the bioactivity of its individual enantiomers is not available in the current scientific literature.
Cedrusin has been identified as a component in various plant species and is recognized for its potential antioxidant and cytotoxic properties. However, studies reporting these activities have typically not distinguished between the (-)- and (+)- enantiomers, or have not specified which enantiomer was studied. The fundamental principle of stereochemistry in pharmacology dictates that enantiomers of a chiral molecule can exhibit significantly different biological activities, including differences in efficacy, potency, and toxicity. This makes a direct comparative study essential for a thorough understanding of their therapeutic potential.
Efforts to locate studies detailing the synthesis or chiral separation of this compound and (+)-Cedrusin that also include a subsequent comparison of their biological effects have been unsuccessful. Without experimental data from such studies, it is impossible to construct a meaningful and objective comparison guide as requested. Key information that remains unavailable includes:
-
Quantitative data on the differential effects of this compound and (+)-Cedrusin on specific biological targets.
-
Detailed experimental protocols outlining the methods used to assess and compare the bioactivities of the individual enantiomers.
-
Information on signaling pathways that may be differentially modulated by each enantiomer.
Consequently, the creation of comparative data tables and diagrams illustrating signaling pathways or experimental workflows, as per the initial request, cannot be fulfilled. Further research focused on the stereospecific synthesis or separation of Cedrusin enantiomers and a subsequent systematic evaluation of their individual biological activities is required to enable a comprehensive comparison. Researchers, scientists, and drug development professionals are encouraged to address this gap in the scientific knowledge.
A Researcher's Guide to Investigating the Structure-Activity Relationship of (-)-Cedrusin Analogs
For Researchers, Scientists, and Drug Development Professionals
(-)-Cedrusin, a naturally occurring benzofuran derivative found in plants such as Styrax suberifolius, presents a promising scaffold for therapeutic agent development.[1][2] While the parent compound has been identified, a comprehensive analysis of its structure-activity relationships (SAR) through the systematic study of its analogs is currently lacking in published literature. This guide provides a framework for researchers to conduct SAR studies on novel this compound analogs, offering hypothetical structures, detailed experimental protocols for their evaluation, and a clear methodology for data presentation and visualization.
The exploration of this compound analogs is grounded in the potential for discovering compounds with enhanced biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects. Natural products and their derivatives are a rich source for the discovery of new therapeutic leads.
Hypothetical this compound Analogs for SAR Studies
To establish a robust SAR, a series of analogs should be synthesized to probe the contributions of different functional groups on the this compound scaffold. The following table outlines a proposed set of initial analogs, targeting key positions for modification.
| Analog ID | Modification from this compound | Rationale |
| CD-01 | O-methylation of the phenolic hydroxyl groups | To assess the importance of hydrogen bond donating capacity for activity. |
| CD-02 | Esterification of the primary alcohol | To investigate the impact of lipophilicity and steric bulk at this position. |
| CD-03 | Oxidation of the primary alcohol to a carboxylic acid | To introduce a charged group and explore potential new interactions. |
| CD-04 | Replacement of the 3-hydroxypropyl side chain with other alkyl chains (e.g., ethyl, butyl) | To determine the optimal length and lipophilicity of the side chain for activity. |
| CD-05 | Introduction of a halogen (e.g., F, Cl, Br) on the aromatic rings | To explore the influence of electronic effects and potential halogen bonding. |
| CD-06 | Epimerization at C2 or C3 | To understand the stereochemical requirements for biological activity. |
Experimental Protocols
A thorough investigation of the biological activities of the synthesized analogs is crucial. The following are detailed protocols for key in vitro assays to assess the antioxidant, anti-inflammatory, and neuroprotective potential of the this compound analogs.
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases. The antioxidant capacity of the analogs can be quantified using multiple assays that measure different aspects of antioxidant action.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of each analog in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add 100 µL of various concentrations of the analog solutions.
-
Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the analog required to scavenge 50% of the DPPH radicals) is then determined.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
In a 96-well plate, add 20 µL of the analog solution at various concentrations.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
-
Anti-inflammatory Activity Assays
Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of the analogs can be assessed by examining their ability to inhibit key inflammatory processes.
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.[3][4]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.45 mL of the analog solution at various concentrations.
-
Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
After cooling, add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Measure the turbidity by reading the absorbance at 660 nm.
-
Diclofenac sodium can be used as a standard drug.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
-
Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This assay measures the inhibition of LOX activity.
-
Protocol:
-
Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid.
-
In a cuvette, mix the enzyme solution with the analog at various concentrations and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for 5 minutes.
-
Indomethacin can be used as a positive control.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Neuroprotective Activity Assays
Protecting neurons from damage is a key therapeutic strategy for neurodegenerative diseases.
-
Principle: The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection. This assay assesses the ability of the analogs to protect these cells from oxidative stress-induced cell death.
-
Protocol:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Results are expressed as a percentage of the viability of untreated control cells.
-
Data Presentation
Quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the analogs.
Table 1: Antioxidant Activity of this compound Analogs
| Analog ID | DPPH Scavenging IC50 (µM) | FRAP Value (µM Fe(II)/µM) |
|---|---|---|
| This compound | Value | Value |
| CD-01 | Value | Value |
| CD-02 | Value | Value |
| ... | ... | ... |
| Ascorbic Acid | Value | Value |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Analog ID | Protein Denaturation Inhibition IC50 (µM) | LOX Inhibition IC50 (µM) |
|---|---|---|
| This compound | Value | Value |
| CD-01 | Value | Value |
| CD-02 | Value | Value |
| ... | ... | ... |
| Diclofenac | Value | Value |
Table 3: Neuroprotective Activity of this compound Analogs
| Analog ID | SH-SY5Y Cell Viability (%) at 10 µM (with H₂O₂) |
|---|---|
| This compound | Value |
| CD-01 | Value |
| CD-02 | Value |
| ... | ... |
| Quercetin | Value |
Mandatory Visualizations
Diagrams are essential for illustrating complex relationships and workflows.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Workflow for SAR studies of this compound analogs.
Hypothetical Signaling Pathway
Based on the known activities of many natural phenolic compounds, a plausible mechanism of action for neuroprotection could involve the modulation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.
Caption: Hypothetical Nrf2-mediated neuroprotective pathway.
By following this comprehensive guide, researchers can systematically investigate the structure-activity relationships of novel this compound analogs, paving the way for the development of new therapeutic agents.
References
Comparative Analysis of (-)-Cedrusin from Diverse Botanical Origins
A Comprehensive Guide for Researchers and Drug Development Professionals
(-)-Cedrusin, a naturally occurring benzofuranoid lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound derived from various plant sources, focusing on its biological activities and offering detailed experimental insights to support further research and development.
Plant Sources and Yield of this compound
This compound has been identified in several plant species, primarily belonging to the Styracaceae, Pinaceae, and Cupressaceae families. The yield of this bioactive compound can vary significantly depending on the plant source, geographical location, and the extraction methodology employed. While comprehensive comparative studies on the yield of this compound are limited, available data from individual studies on known sources are presented in Table 1. Researchers should consider these variations when selecting plant material for extraction and isolation.
Table 1: Plant Sources and Reported Yield of this compound
| Plant Source | Family | Part Used | Reported Yield (% w/w of dry plant material) | Reference |
| Styrax suberifolius | Styracaceae | Not Specified | Data not available | [1] |
| Abies nephrolepis | Pinaceae | Aerial Parts | Not explicitly quantified | [2] |
| Chamaecyparis formosensis | Cupressaceae | Not Specified | Data not available | [3] |
Note: The lack of quantitative yield data highlights a significant gap in the current literature and presents an opportunity for future research.
Comparative Biological Activity
The therapeutic potential of this compound is attributed to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This section compares the reported activities of this compound, with supporting experimental data where available.
Antioxidant Activity
The antioxidant capacity of Cedrusin has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In a study investigating the phenolic constituents of hazelnut shells, Cedrusin demonstrated notable antioxidant activity.
Table 2: Antioxidant Activity of Cedrusin
| Assay | Test Compound | IC50 Value (μg/mL) | Reference |
| DPPH Radical Scavenging | Cedrusin | 42.7 | [4] |
Note: The specific enantiomer of Cedrusin was not specified in the reference. It is assumed to be relevant for the purpose of this comparison.
Anti-inflammatory Activity
While direct comparative studies on the anti-inflammatory effects of this compound from different sources are not available, extracts from plants known to contain this lignan have demonstrated significant anti-inflammatory properties. For instance, extracts from Cedrus species have been shown to inhibit inflammatory markers.[5] Further research is required to isolate and evaluate the specific contribution of this compound to this activity.
Anticancer Activity
The cytotoxic effects of Cedrusin have been investigated against various cancer cell lines. A study on compounds isolated from hazelnut shells demonstrated the dose-dependent cytotoxic activity of Cedrusin.
Table 3: Anticancer Activity of Cedrusin
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
| A375 | Malignant Melanoma | 130 | [4] |
| SK-Mel-28 | Malignant Melanoma | > 200 | [4] |
| HeLa | Cervical Cancer | 141 | [4] |
Note: The specific enantiomer of Cedrusin was not specified in the reference.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of lignans, including this compound, from plant materials. This protocol may require optimization based on the specific plant matrix.
-
Preparation of Plant Material: The selected plant part (e.g., aerial parts, wood) is air-dried and ground into a fine powder.
-
Extraction:
-
The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane followed by acetone or ethanol.
-
Extraction is typically performed using a Soxhlet apparatus for several hours to ensure exhaustive extraction.
-
-
Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography over silica gel.
-
A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.
-
-
Purification:
-
Fractions containing this compound, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled.
-
Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Assay Procedure:
-
Different concentrations of the test compound (this compound) are prepared in methanol.
-
An aliquot of each concentration is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: The selected cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the complex processes involved in this compound research, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. However, this comparative guide highlights the need for further research to quantify its yield from various plant sources and to conduct direct comparative studies of its biological activities. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers embarking on the investigation of this intriguing natural product. Future studies focusing on the specific mechanisms of action, such as the modulation of signaling pathways like NF-κB, will be crucial in unlocking the full therapeutic potential of this compound.
References
Validating the Mechanism of Action of (-)-Cedrusin: A Comparative Analysis Using Knockout Models
A comprehensive review of existing literature reveals a significant gap in the understanding of the precise mechanism of action of (-)-Cedrusin, a benzofuran derivative isolated from plants of the Cedrus genus. While preliminary studies suggest potential anti-inflammatory and neuroprotective properties, the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated. Consequently, there is a lack of published research utilizing knockout models to validate its mechanism of action.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for approaching the validation of this compound's mechanism of action, drawing parallels with established methodologies for similar natural products. Given the absence of direct data on this compound, this document will focus on the hypothetical application of knockout models based on common pathways associated with anti-inflammatory and neuroprotective effects. This approach will serve as a blueprint for future investigations once the primary molecular target of this compound is identified.
Hypothetical Signaling Pathway for this compound
Based on the observed anti-inflammatory and neuroprotective effects of similar natural compounds, a plausible, yet unconfirmed, mechanism for this compound could involve the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Below is a conceptual diagram illustrating a potential mechanism of action for this compound and how knockout models could be employed for its validation.
Caption: Hypothetical signaling pathway of this compound and its validation workflow using knockout models.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action of this compound targeting the NF-κB pathway, a series of experiments employing knockout models would be essential.
1. Generation of Knockout Cell Lines:
-
Objective: To create cell lines deficient in key proteins of the hypothesized signaling pathway (e.g., IKKβ, p65 subunit of NF-κB).
-
Methodology:
-
Utilize CRISPR-Cas9 technology to introduce targeted mutations leading to gene knockout.
-
Design and clone single guide RNAs (sgRNAs) specific to the target genes (e.g., IKBKB for IKKβ, RELA for p65).
-
Co-transfect a suitable cell line (e.g., RAW 264.7 macrophages or HEK293T cells) with the sgRNA expression vector and a Cas9 nuclease expression vector.
-
Select and isolate single-cell clones.
-
Validate the knockout by Western blotting and DNA sequencing to confirm the absence of the target protein and the presence of the desired genomic modification.
-
2. In Vitro Inflammatory Challenge:
-
Objective: To compare the anti-inflammatory effect of this compound in wild-type (WT) versus knockout (KO) cells.
-
Methodology:
-
Culture WT and KO cell lines under standard conditions.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce an inflammatory response by treating the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
After a defined incubation period (e.g., 6-24 hours), collect cell lysates and culture supernatants for analysis.
-
3. Analysis of Inflammatory Markers:
-
Objective: To quantify the effect of this compound on the expression of pro-inflammatory genes and proteins.
-
Methodology:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of pro-inflammatory genes such as COX-2, iNOS, IL-6, and TNF-α in cell lysates.
-
Western Blotting: Analyze the protein levels of COX-2, iNOS, and the phosphorylation status of NF-κB pathway components (e.g., IκBα, p65) in cell lysates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatants.
-
Data Presentation and Comparison
The quantitative data obtained from these experiments should be summarized in clearly structured tables to facilitate comparison between the effects of this compound on WT and KO cells.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in WT and IKKβ KO Cells (Hypothetical Data)
| Cell Type | Treatment | This compound (µM) | COX-2 mRNA (Fold Change) | iNOS mRNA (Fold Change) |
| WT | Control | 0 | 1.0 | 1.0 |
| LPS | 0 | 25.2 | 40.5 | |
| LPS | 10 | 12.1 | 18.2 | |
| LPS | 50 | 4.5 | 6.8 | |
| IKKβ KO | Control | 0 | 1.0 | 1.0 |
| LPS | 0 | 1.2 | 1.5 | |
| LPS | 10 | 1.3 | 1.6 | |
| LPS | 50 | 1.1 | 1.4 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in WT and p65 KO Cells (Hypothetical Data)
| Cell Type | Treatment | This compound (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| WT | Control | 0 | < 10 | < 10 |
| LPS | 0 | 1500 | 2200 | |
| LPS | 10 | 750 | 1100 | |
| LPS | 50 | 250 | 400 | |
| p65 KO | Control | 0 | < 10 | < 10 |
| LPS | 0 | < 10 | < 10 | |
| LPS | 10 | < 10 | < 10 | |
| LPS | 50 | < 10 | < 10 |
Comparison with Alternative Compounds
Once the specific molecular target of this compound is identified and validated, a meaningful comparison with alternative compounds can be conducted. For instance, if this compound is confirmed to be an IKKβ inhibitor, it could be compared with other known IKKβ inhibitors, both natural and synthetic.
Table 3: Comparison of this compound with a Known IKKβ Inhibitor (Hypothetical Data)
| Compound | Type | IC50 for IKKβ (µM) | In vivo Efficacy (Model) |
| This compound | Natural Product | To be determined | To be determined |
| BAY 11-7082 | Synthetic | 10.0 | Effective in rodent models of inflammation |
| Parthenolide | Natural Product | 5.0 | Effective in rodent models of inflammation |
Conclusion
The validation of the mechanism of action of this compound through the use of knockout models is a critical step in its development as a potential therapeutic agent. Although a definitive molecular target for this compound is yet to be identified, the experimental framework outlined in this guide provides a robust strategy for its future investigation. By employing techniques such as CRISPR-Cas9-mediated gene knockout and comprehensive analysis of inflammatory markers, researchers can elucidate the precise signaling pathways modulated by this compound. This will not only confirm its therapeutic potential but also enable a rational comparison with existing and alternative treatments, ultimately accelerating its path toward clinical application. Further research is urgently needed to first identify the direct molecular target of this compound to enable the application of these validation methodologies.
Efficacy of Cedrol in a Preclinical Model of Parkinson's Disease: A Comparative Analysis
An Important Note on the Investigated Compound: This guide provides a comparative analysis of experimental data related to Cedrol , a natural sesquiterpene. The initial request concerned "(-)-Cedrusin," a benzofuran derivative. Despite extensive searches, no publicly available scientific literature detailing the efficacy, mechanism of action, or experimental data for "this compound" in the context of neurodegenerative diseases could be located. Therefore, this guide presents data on Cedrol , a compound with demonstrated neuroprotective properties in a preclinical model of Parkinson's disease, as a potential, albeit distinct, alternative for consideration. Cedrol and this compound are structurally different compounds.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Cedrol's performance with standard therapeutic agents for Parkinson's disease, supported by experimental data.
Comparative Efficacy Data
The following table summarizes the quantitative data from a preclinical study investigating the efficacy of Cedrol in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The data is compared with the known effects of Levodopa, a gold-standard treatment for Parkinson's disease.
| Parameter | Cedrol (20 mg/kg) | Levodopa | Untreated Parkinson's Model |
| Apomorphine-Induced Rotations | Significantly reduced number of rotations | Significantly reduces rotations | High number of rotations |
| Motor Coordination (Rotarod Test) | Significantly increased maintenance time on the rod | Improves motor coordination | Decreased maintenance time |
| Cognitive Function (Passive Avoidance Test) | Increased latency to enter the dark chamber | Primarily addresses motor symptoms | Shorter latency, longer time in dark chamber |
| Oxidative Stress (Striatal MDA levels) | Significantly decreased levels of malondialdehyde | Primarily dopaminergic action | Increased levels of malondialdehyde |
| Antioxidant Capacity (Striatal Total Thiol & SOD) | Significantly increased total thiol levels and SOD activity | Primarily dopaminergic action | Decreased total thiol levels and SOD activity |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data table.
1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease:
-
Animal Subjects: Male Wistar rats.
-
Procedure: Rats were anesthetized, and a single unilateral injection of 6-OHDA was administered into the medial forebrain bundle. This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
2. Behavioral Assessments:
-
Apomorphine-Induced Rotational Test: Apomorphine, a dopamine agonist, was administered to the 6-OHDA-lesioned rats. The number of full body rotations contralateral to the lesion was counted over a specified period. A reduction in rotations indicates a therapeutic effect.
-
Rotarod Test: Rats were placed on a rotating rod with increasing speed. The latency to fall from the rod was recorded as a measure of motor coordination and balance.
-
Passive Avoidance Test: This test assesses learning and memory. Rats were placed in a two-chambered apparatus (one light, one dark). Upon entering the dark chamber, they received a mild foot shock. The latency to re-enter the dark chamber in subsequent trials is a measure of memory retention.
3. Biochemical Assays:
-
Tissue Preparation: Following the behavioral tests, the striatal tissue from the rat brains was dissected and homogenized.
-
Malondialdehyde (MDA) Assay: The level of MDA, a marker of lipid peroxidation and oxidative stress, was measured in the striatal homogenates using a thiobarbituric acid reactive substances (TBARS) assay.
-
Total Thiol Assay: The concentration of total thiol groups, indicative of the antioxidant capacity, was determined in the striatal tissue using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).
-
Superoxide Dismutase (SOD) Activity Assay: The activity of SOD, a key antioxidant enzyme, was measured in the striatal homogenates using a commercially available kit.
Visualizing a Potential Mechanism of Action and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway for Cedrol's neuroprotective effects and the general experimental workflow.
Caption: Hypothesized signaling pathway of Cedrol's neuroprotective effects.
Caption: General experimental workflow for evaluating Cedrol's efficacy.
Evaluating the Pharmacokinetic Profiles of (-)-Cedrusin Formulations: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the understanding of the pharmacokinetic (PK) profiles of different (-)-Cedrusin formulations. To date, no specific experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical models has been published. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals by outlining the necessary experimental framework and potential mechanistic pathways to consider for future investigations into this promising natural compound.
This compound, a lignan found in various plant species, has garnered interest for its potential therapeutic properties. However, the lack of pharmacokinetic data remains a critical barrier to its development as a therapeutic agent. Understanding how different formulations impact the bioavailability and overall exposure of this compound is essential for establishing its efficacy and safety profile.
Hypothetical Pharmacokinetic Data for this compound Formulations
In the absence of published data, the following table illustrates how quantitative pharmacokinetic data for different hypothetical this compound formulations could be presented. This serves as a template for future studies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Formulation A (Aqueous Suspension) | 50 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 10 |
| Formulation B (Lipid-based Nanoparticles) | 50 | 750 ± 120 | 1.0 ± 0.3 | 3000 ± 450 | 50 |
| Formulation C (Cyclodextrin Complex) | 50 | 450 ± 80 | 1.5 ± 0.4 | 1800 ± 320 | 30 |
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations. This table provides a template for summarizing key pharmacokinetic parameters. Cmax (Maximum Plasma Concentration), Tmax (Time to Reach Cmax), and AUC (Area Under the Curve) are crucial for comparing the rate and extent of absorption of different formulations.
Experimental Workflow for a Pharmacokinetic Study
A typical experimental workflow to determine the pharmacokinetic profile of a new compound like this compound is essential for systematic investigation. The following diagram outlines the key steps involved in such a study.
Figure 1: Experimental Workflow for a Pharmacokinetic Study. This diagram illustrates the sequential steps involved in a preclinical pharmacokinetic study, from formulation development to data analysis.
Potential Signaling Pathways of this compound
This compound belongs to the lignan family of polyphenolic compounds, which are known to exert their biological effects through the modulation of various signaling pathways. Lignans have been reported to influence pathways involved in inflammation and cellular stress responses.[1][2] A potential signaling pathway that this compound may modulate is the NF-κB pathway, a key regulator of inflammation.
Figure 2: Potential NF-κB Signaling Pathway Modulated by this compound. This diagram depicts a simplified representation of the NF-κB signaling pathway and a hypothetical inhibitory action of this compound on the IKK complex, leading to a reduction in pro-inflammatory gene expression.
Experimental Protocols
To facilitate future research, a detailed, hypothetical experimental protocol for a pharmacokinetic study of a novel this compound formulation is provided below.
Objective: To determine the oral pharmacokinetic profile of a novel this compound formulation in Sprague-Dawley rats.
Materials:
-
This compound reference standard
-
Novel this compound formulation (e.g., lipid-based nanoparticles)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for control group (e.g., water)
-
Dosing gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Dosing:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide rats into two groups: a control group receiving the vehicle and a treatment group receiving the this compound formulation.
-
Administer a single oral dose of the formulation (e.g., 50 mg/kg) to the treatment group via oral gavage. Administer an equivalent volume of the vehicle to the control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank rat plasma.
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t1/2), and clearance (CL/F).
-
If an intravenous study is also conducted, calculate the absolute oral bioavailability.
-
While there is currently no available data on the pharmacokinetic profiles of different this compound formulations, this guide provides a comprehensive framework for researchers to initiate such studies. The provided hypothetical data tables, experimental workflow, potential signaling pathway, and detailed experimental protocol are intended to catalyze much-needed research in this area. A thorough understanding of the pharmacokinetics of this compound is a prerequisite for its potential translation into a clinically useful therapeutic agent. Future research efforts should focus on developing and evaluating various formulations to optimize the delivery and bioavailability of this promising natural product.
References
Comparative Metabolic Stability of (-)-Cedrusin and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic stability of (-)-Cedrusin, a naturally occurring lignan with potential therapeutic properties, and its synthetic derivatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the selection and optimization of lead compounds.
This compound and its analogs are of interest for their potential pharmacological activities. However, their successful development into therapeutic agents is contingent upon favorable pharmacokinetic properties, a key aspect of which is metabolic stability. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating the development of more stable derivatives. This guide summarizes the available data on the in vitro metabolic stability of these compounds and provides detailed experimental protocols for reproducibility.
Executive Summary of Metabolic Stability Data
The metabolic stability of this compound and its derivatives is primarily evaluated through in vitro assays using liver microsomes or hepatocytes. These systems contain the cytochrome P450 (CYP450) enzymes responsible for the majority of drug metabolism. The key parameters used to assess metabolic stability are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Unfortunately, a direct comparative study detailing the metabolic stability of this compound and its specific derivatives with quantitative data (t½ and CLint) is not publicly available in the reviewed literature. The information that is available provides a general understanding of lignan metabolism, which is largely mediated by CYP450 enzymes, particularly the CYP3A4 isoform. Studies on other lignans and structurally related compounds indicate that modifications to the molecular structure can significantly impact metabolic stability. For instance, the introduction of fluorine atoms or the modification of metabolically labile functional groups in other classes of compounds has been shown to enhance stability.
To provide a framework for future comparative studies, this guide presents a hypothetical data table based on typical results from in vitro metabolic stability assays.
Table 1: Hypothetical Comparative Metabolic Stability of this compound and Derivatives in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | [Insert Image/Structure of this compound] | Data Not Available | Data Not Available |
| Derivative A | [Insert Image/Structure of Derivative A] | Data Not Available | Data Not Available |
| Derivative B | [Insert Image/Structure of Derivative B] | Data Not Available | Data Not Available |
| Verapamil (Control) | N/A | ~25 | ~270 |
Note: The data for this compound and its derivatives are hypothetical and presented for illustrative purposes. Verapamil is a commonly used control compound in metabolic stability assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for conducting in vitro metabolic stability assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the determination of the metabolic stability of a test compound using liver microsomes, which are a rich source of phase I metabolic enzymes like CYP450s.
Materials:
-
Test compounds (this compound and its derivatives)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound with known metabolic stability (e.g., Verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution.
-
Thaw the liver microsomes on ice.
-
Prepare the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound or control compound to the wells to achieve the final desired concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from each well.
-
Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizations
To aid in the understanding of the experimental workflow and the underlying metabolic processes, the following diagrams are provided.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: General metabolic pathway of xenobiotics like this compound.
Conclusion
While direct comparative data on the metabolic stability of this compound and its derivatives is currently lacking in the scientific literature, the established protocols and understanding of lignan metabolism provide a solid foundation for conducting such studies. The generation of robust metabolic stability data is a critical step in the drug discovery and development process. By employing the standardized assays outlined in this guide, researchers can effectively evaluate and compare the pharmacokinetic potential of novel this compound derivatives, ultimately guiding the selection of candidates with improved metabolic profiles for further preclinical and clinical investigation. It is recommended that future research focuses on generating and publishing this vital comparative data to accelerate the development of this promising class of compounds.
Safety Operating Guide
Proper Disposal Procedures for (-)-Cedrusin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (-)-Cedrusin, a benzofuran derivative isolated from Styrax suberifolius.[1] The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. While specific hazard data for this compound is limited, general precautions for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Precaution Category | Specific Recommendations |
| Eye/Face Protection | Wear protective eyewear. If splashing is possible, use a face shield. |
| Skin Protection | Wear protective gloves and a lab coat.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[2] |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
In case of exposure, follow standard first aid measures, including rinsing the affected area with plenty of water and seeking medical advice.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal.
1. Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix with general laboratory trash or pour down the drain.
-
Segregate solid waste from liquid waste.
2. Inactivation of Small Residual Amounts:
-
For trace amounts of this compound remaining in containers, a denaturing process can be considered to render the compound irretrievable.
-
Small residual amounts can be mixed with an unappealing substance like cat litter or sand.[4][5]
3. Packaging for Disposal:
-
Place the solid this compound waste or the denatured mixture into a clearly labeled, sealed container.
-
The container should be appropriate for chemical waste and clearly marked with the contents, including the name "this compound" and any associated hazard symbols.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep away from incompatible materials.
5. Final Disposal:
-
Dispose of the chemical waste through an approved waste disposal contractor.[2]
-
Provide the contractor with all necessary information regarding the chemical.
-
Maintain a record of the disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before proceeding.
References
Safe Handling and Disposal of (-)-Cedrusin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel bioactive compounds. This document provides essential safety and logistical information for the lignan, (-)-Cedrusin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect for tears or degradation before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A fully fastened lab coat made of a suitable material to prevent skin contact. |
| Respiratory Protection | Fume hood | All handling of solid this compound or solutions should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for safe laboratory operations.
Experimental Protocols
Detailed methodologies for the extraction and isolation of lignans, which can be adapted for working with this compound, are available in the scientific literature. These protocols typically involve the following steps:
-
Extraction: The plant material is often dried and ground to a fine powder. Extraction is then carried out using a suitable solvent, such as methanol, ethanol, or a mixture of solvents. Techniques like maceration, sonication, or Soxhlet extraction can be employed to enhance efficiency.
-
Purification: The crude extract is then subjected to various chromatographic techniques to isolate the target compound. This may include column chromatography, flash chromatography, or high-performance liquid chromatography (HPLC).
-
Characterization: The purified this compound should be characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of as solid hazardous waste in a designated container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the designated hazardous waste container before leaving the work area. |
All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Quantitative Data
Due to the limited availability of specific toxicological data for this compound, the following table provides information on the related compound, 2,3-benzofuran, to serve as a conservative reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Hazards |
| This compound | 75775-36-9 | C₁₉H₂₂O₆ | 346.38 | Not fully characterized. Handle as potentially hazardous. |
| 2,3-Benzofuran | 271-89-6 | C₈H₆O | 118.13 | Suspected carcinogen; potential for liver, kidney, lung, and stomach damage with long-term exposure. |
Researchers should always strive to obtain a compound-specific SDS when available and consult with their institution's safety officer for guidance on handling novel substances. By implementing these safety and logistical measures, laboratories can build a strong foundation of trust and reliability in their chemical handling practices, ensuring the well-being of their personnel and the integrity of their research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
